M2698
Description
Rupitasertib is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, rupitasertib binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
MSC-2363318A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a dual p70S6K and Akt Inhibito
Propriétés
IUPAC Name |
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUJHZZPCBFPN-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379545-95-5 | |
| Record name | M-2698 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379545955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-2698 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | M-2698 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DXG50I4WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
M2698: A Dual p70S6K/Akt Inhibitor for the Treatment of Glioblastoma
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M2698, a potent and orally bioavailable dual inhibitor of p70S6K and Akt, with a specific focus on its therapeutic potential in glioblastoma (GBM). This compound's unique ability to cross the blood-brain barrier and simultaneously target two key nodes in the PI3K/Akt/mTOR (PAM) signaling pathway makes it a promising candidate for this challenging malignancy.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that potently targets both p70S6 ribosomal kinase (p70S6K) and Akt kinases (Akt1 and Akt3).[1][2][3] Dysregulation of the PAM pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent event in glioblastoma, occurring in approximately 30% of human cancers.[1][2][3][4]
Many inhibitors targeting the PAM pathway, such as mTORC1 rapalogs, are limited by a compensatory feedback loop that leads to the activation of Akt.[1][2][4] this compound's dual-targeting mechanism is designed to overcome this resistance by directly inhibiting p70S6K and concurrently suppressing the feedback activation of Akt.[1][2][4] This dual inhibition leads to a more potent and sustained blockade of the PAM pathway, resulting in anti-tumor activity.[1][2]
Signaling Pathway Inhibition
The following diagram illustrates the central role of this compound in inhibiting the PAM pathway in glioblastoma.
Quantitative Data
This compound has demonstrated potent inhibitory activity in both in vitro and in vivo settings.
Table 1: In Vitro and In Vivo Potency of this compound
| Target/Endpoint | Assay Type | IC50 Value | Reference |
| p70S6K | In vitro kinase assay | 1 nM | [1][2][3] |
| Akt1 | In vitro kinase assay | 1 nM | [1][2][3] |
| Akt3 | In vitro kinase assay | 1 nM | [1][2][3] |
| pGSK3β (indirect) | In vitro cellular assay | 17 nM | [1][2][5] |
| pS6 (indirect) | In vivo analysis | 15 nM | [1][2][5] |
Table 2: Preclinical Efficacy of this compound in Glioblastoma Models
| Glioblastoma Model | Treatment | Key Findings | Reference |
| Orthotopic U251 human glioblastoma | 25 mg/kg this compound daily | Significant inhibition of tumor growth at Day 31 (P<0.05). | [1] |
| Orthotopic U251 human glioblastoma | 25 mg/kg this compound daily | Significantly increased median survival from 18 to 50 days (P<0.05). | [1] |
| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg this compound daily (M-F) | Increased median survival from 47 to 62 days (p=0.0288). | [6] |
| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg this compound daily (M-F) | Significant reduction in tumor volume at 7.5 and 10 weeks. | [6] |
| Patient-derived glioma stem cell (GSC) line GSC272 (resistant) | 20 mg/kg this compound daily (M-F) | Minimal 4-day improvement in median survival (p=0.0022). | [6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on available information.
Orthotopic U251 Glioblastoma Model
A preclinical efficacy study was conducted using an orthotopic glioblastoma model to evaluate the anti-tumor effects of this compound on central nervous system (CNS) tumors.[1]
Protocol Details:
-
Cell Line: U251 human glioblastoma cells were harvested during the logarithmic growth phase.[1]
-
Animal Model: Athymic Nude-Foxn1nu mice were used.[1]
-
Implantation: 1 x 10^6 U251 cells in 10 µl of PBS were injected intracranially using a stereotaxic frame.[1]
-
Treatment: Following an 18-day tumor establishment period, mice were treated daily with an oral administration of this compound at a dose of 25 mg/kg.[1]
-
Efficacy Endpoints: Tumor growth was monitored and measured by MRI at day 31. Median survival was also assessed.[1]
Glioma Stem Cell (GSC) Orthotopic Models
The efficacy of this compound was further evaluated in patient-derived glioma stem cell (GSC) lines to assess its activity in a more clinically relevant model.[6]
Protocol Details:
-
Cell Lines: Patient-derived GSC lines, including GSC17, GSC231 (sensitive to this compound), GSC20, and GSC272 (resistant to this compound), were used.[6]
-
Animal Model: Nude mice were used for orthotopic implantation.[6]
-
Implantation: GSCs were implanted into the basal ganglia of the mice.[6]
-
Treatment: Four days post-implantation, mice were treated with either vehicle or this compound at a dose of 20 mg/kg daily, Monday through Friday.[6]
-
Efficacy Endpoints: Animal survival and tumor volumes (measured at 6, 7.5, and 10 weeks) were the primary efficacy endpoints.[6]
-
Pharmacodynamic Analysis: Phospho-S6 (P-S6) expression levels in tumor tissue were evaluated at 7.5 and 10 weeks to confirm target engagement.[6]
Blood-Brain Barrier Penetration
A critical feature of this compound for the treatment of glioblastoma is its ability to cross the blood-brain barrier.[1][2][5] Preclinical studies in rats and mice have shown that orally administered this compound effectively penetrates the CNS, with brain tumor exposure being four-fold higher than in non-diseased brain tissue.[1][2] This preferential accumulation in the tumor tissue enhances its therapeutic potential.
Clinical Development
A Phase I clinical trial (NCT01971515) has been conducted to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced cancers.[1][7][8][9] While this trial was not exclusively for glioblastoma patients, it provided valuable data on the drug's clinical profile. This compound was administered as a monotherapy and in combination with other agents.[7][8][9] The study demonstrated that this compound was generally well-tolerated and showed dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue, confirming target engagement in a clinical setting.[7][8]
Resistance Mechanisms
Preliminary investigations into mechanisms of resistance to this compound have been conducted. In vitro studies on GSC lines suggest that compensatory activation of the Ras/MEK/ERK signaling pathway may contribute to resistance.[6] Treatment of GSC lines with this compound, while successfully inhibiting S6 phosphorylation, led to an increase in the expression of P-ERK1/2 and P-MAPK.[6] This finding suggests that combination therapies targeting both the PAM and Ras/MEK/ERK pathways could be a potential strategy to overcome resistance.
Conclusion
This compound is a promising therapeutic agent for glioblastoma due to its novel dual-inhibitory mechanism of action, its ability to penetrate the blood-brain barrier, and its demonstrated preclinical efficacy in relevant GBM models. By simultaneously targeting p70S6K and Akt, this compound effectively shuts down the PAM pathway and overcomes the compensatory feedback mechanisms that limit the efficacy of other targeted therapies. Further clinical investigation in glioblastoma patient populations is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
M2698 (MSC2363318A): A Technical Overview of a Novel Dual p70S6K/Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M2698, also known as MSC2363318A, is a potent, orally active, and selective dual inhibitor of p70S6 kinase (p70S6K) and Akt kinases (Akt1 and Akt3). Developed for the treatment of cancers with dysregulation in the PI3K/Akt/mTOR (PAM) signaling pathway, this compound offers a unique mechanism of action by simultaneously targeting two critical nodes in this pathway. This dual inhibition is designed to overcome the compensatory feedback loop that can limit the efficacy of other PAM pathway inhibitors. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.
Introduction: Discovery and Rationale
Dysregulation of the PI3K/Akt/mTOR (PAM) pathway is a frequent event in human cancers, occurring in approximately 30% of cases, making it a prime target for therapeutic intervention.[1][2] While inhibitors targeting components of this pathway, such as mTORC1 rapalogs, have shown clinical efficacy, their effectiveness can be hampered by a compensatory feedback mechanism that leads to the activation of Akt.[3][4]
To address this limitation, this compound was developed as a selective, ATP-competitive dual inhibitor of p70S6K and Akt1/3.[1][3] The rationale behind this dual-targeting approach is to block the downstream signaling of p70S6K, which is crucial for cell growth and survival, while concurrently preventing the Akt activation that arises from the feedback loop.[1][4] this compound originated from the screening of an in-house proprietary kinase library, which identified a quinazoline carboxamide scaffold as a promising starting point for a structure-enabled drug discovery program.[5] A significant feature of this compound is its ability to cross the blood-brain barrier, opening therapeutic possibilities for primary brain malignancies and cancers with central nervous system (CNS) metastases.[1][4]
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of p70S6K, Akt1, and Akt3.[2][6] By inhibiting p70S6K, this compound blocks the phosphorylation of its substrate, the ribosomal protein S6, thereby impeding processes critical for cell growth and proliferation.[1][2] Simultaneously, the inhibition of Akt1 and Akt3 by this compound is intended to suppress the compensatory feedback loop that is often activated upon inhibition of the mTOR pathway.[1][3] This dual-action mechanism leads to a more comprehensive shutdown of the PAM pathway signaling.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR (PAM) signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Cell Line | Reference |
| p70S6K | 1 nM | N/A (Biochemical Assay) | [1][2][3] |
| Akt1 | 1 nM | N/A (Biochemical Assay) | [1][2][3] |
| Akt3 | 1 nM | N/A (Biochemical Assay) | [1][2][3] |
| pGSK3β (indirect) | 17 nM | MDA-MB-468 | [1][2][3] |
| pS6 (indirect) | 15 nM | MDA-MB-468 | [1][2][3] |
| Cell Proliferation | 0.02 - 8.5 µM | Various Breast Cancer Lines | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Dosing | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 10-30 mg/kg/day (oral) | Dose-dependent tumor growth inhibition; regression at 30 mg/kg.[2][3] | [1] |
| Her2+ Breast Cancer | MDA-MB-453 | Not specified | Significant anti-tumor activity.[1][3] | [1] |
| Her2+ Breast Cancer | JIMT-1 | Not specified | Significant anti-tumor activity.[1][3] | [1] |
| Glioblastoma (Orthotopic) | U251 | 25 mg/kg/day | Reduced brain tumor burden and prolonged survival.[1][3] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are described below.
Radiometric Protein Kinase Assay (for IC50 determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of target protein kinases.
-
Methodology: A radiometric kinase activity assay was employed, which directly measures the catalytic incorporation of phosphate onto kinase substrates.
-
Procedure:
-
The assay was performed according to Merck Millipore guidelines.[1]
-
This compound was tested against a panel of 264 human kinases at a concentration of 1 µM to assess selectivity.
-
The percentage of remaining kinase activity compared to a dimethyl sulfoxide (DMSO) control was determined.
-
For the most sensitive kinases, a full dose-response curve was generated to calculate the IC50 value.[1]
-
Cell-Based Potency Assay (Immunocytochemistry)
-
Objective: To evaluate the cell-based potency of this compound by measuring the phosphorylation levels of p70S6K and Akt substrate proteins.
-
Methodology: Immunocytochemistry was used to detect phosphorylated levels of ribosomal protein S6 (pS6) and GSK3β (pGSK3β).
-
Procedure:
-
MDA-MB-468 cells were seeded in 96-well plates.
-
Cells were incubated with this compound at concentrations ranging from 100 pM to 25 µM or a DMSO control for 2 hours.
-
Following incubation, cells were fixed and permeabilized.
-
Primary antibodies against phosphorylated S6 (Ser240/242) and phosphorylated GSK3β (Ser9) were added.
-
A secondary antibody conjugated to a fluorescent marker was used for detection, and the signal was quantified.[1]
-
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology: The Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number, was utilized.
-
Procedure:
-
Cells were seeded into 96-well plates at optimal densities to ensure exponential growth.
-
Cells were cultured in a medium containing various concentrations of this compound for 72 hours.
-
After the incubation period, the protein was precipitated by the addition of 10% trichloroacetic acid (TCA).
-
Cells were stained with a 0.08% wt/v SRB solution.
-
Unbound stain was removed by washing with 1% acetic acid.
-
Bound SRB was solubilized with a 10 mM Tris base solution.
-
The optical density was measured at 560 nm using a plate reader.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human cancer.
-
Methodology: Human cancer cell lines were implanted into immunocompromised mice to generate xenograft tumors.
-
Procedure:
-
Tumor cells (e.g., MDA-MB-468 for breast cancer, U251 for glioblastoma) were implanted subcutaneously or orthotopically into mice.
-
Once tumors reached a specified size, mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered orally, typically once daily, at specified doses (e.g., 10, 20, 30 mg/kg).
-
Tumor growth was monitored regularly by caliper measurements or imaging techniques (e.g., MRI for brain tumors).
-
At the end of the study, tumors were excised and weighed, and pharmacodynamic markers (like pS6 levels) were often assessed.[1]
-
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and development of this compound.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT01971515) in patients with advanced malignancies.[1][7] The study assessed the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with trastuzumab or tamoxifen.[8][9]
Key findings from the Phase I trial include:
-
Tolerability: this compound was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal issues, abnormal dreams, and fatigue.[9][10]
-
Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was observed in peripheral blood mononuclear cells and tumor tissue, confirming target engagement.[8][9]
-
Efficacy: While no objective responses were noted in the monotherapy cohort, 27.4% of patients achieved stable disease at 12 weeks.[8][9] In combination cohorts, two patients with breast cancer experienced partial responses.[8][9] The median progression-free survival (PFS) was longer in patients with PAM pathway alterations without confounding resistance markers.[8][9]
-
Recommended Phase 2 Dose (RP2D): The RP2D for this compound was determined to be 240 mg once daily for monotherapy, 160 mg once daily with trastuzumab, and 160 mg once daily or a 240 mg intermittent regimen with tamoxifen.[8][9]
Conclusion
This compound (MSC2363318A) is a novel, orally bioavailable dual inhibitor of p70S6K and Akt with a compelling preclinical profile. Its unique mechanism of action, designed to overcome the Akt-mediated feedback loop, and its ability to penetrate the blood-brain barrier, make it a promising therapeutic agent for cancers with PAM pathway dysregulation. Early clinical data have established its safety profile and demonstrated target engagement and preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in targeted patient populations.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
M2698: A Technical Guide to a Dual p70S6K and Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of M2698, a potent and selective dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and Akt. It details the compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway, presents its quantitative biochemical and cellular activities, outlines key experimental protocols for its evaluation, and visualizes the core signaling pathway and experimental workflows.
The p70S6K and Akt Signaling Pathway: A Core Axis in Cell Growth and Proliferation
The PI3K/Akt/mTOR (PAM) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making its components attractive targets for therapeutic intervention.[1][2] p70S6K, a downstream effector of mTOR, and Akt (also known as Protein Kinase B), a central node in the pathway, are key serine/threonine kinases that mediate many of the pathway's effects.[3][4]
Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of Akt.[4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[5] One of the key downstream pathways activated by Akt involves the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[6] mTORC1 directly phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to increased protein synthesis and cell growth.[6]
A significant challenge in targeting the PAM pathway is the presence of a negative feedback loop. Inhibition of mTORC1 with rapalogs can lead to the compensatory activation of Akt, potentially limiting the therapeutic efficacy of these agents.[1][7]
This compound: A Dual Inhibitor Overcoming Feedback Activation
This compound (also known as MSC2363318A) is an orally active, ATP-competitive small molecule designed to dually inhibit both p70S6K and Akt.[1][8] This dual-targeting strategy aims to provide a more complete blockade of the PAM pathway by simultaneously inhibiting a key downstream effector (p70S6K) and preventing the feedback activation of Akt.[1] this compound has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating cancers with central nervous system involvement.[1][8]
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo potency of this compound against its primary targets and downstream markers.
| Target/Marker | Assay Type | IC50 (nM) | Cell Line/System | Reference(s) |
| p70S6K | Biochemical | 1 | N/A | [1][7][8] |
| Akt1 | Biochemical | 1 | N/A | [1][7][8] |
| Akt3 | Biochemical | 1 | N/A | [1][7][8] |
| pS6 (indirect) | Cell-based | 11 | MDA-MB-468 | [1][7] |
| pGSK3β (indirect) | Cell-based | 17 | MDA-MB-468 | [1][7][8] |
| pS6 (indirect) | In vivo | 15 | N/A | [1][7] |
| pS6 (indirect) | In vivo (unbound) | 15 | N/A | [7] |
| S6 Phosphorylation | In vivo | 137 ng/mL | MDA-MB-453 tumors | [1][7] |
| Cell Line Proliferation | IC50 Range (µM) | Reference(s) |
| Breast Cancer Cell Lines | 0.02 - 8.5 | [8][9] |
Kinase Selectivity
This compound has been shown to be relatively selective for p70S6K and Akt. In a panel of 264 kinases, only six were inhibited by this compound with an IC50 value within a 10-fold range of that for p70S6K: MSK1, MSK2, PKG1a, PKG1b, PKA, and PrKX.[1][7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Radiometric Protein Kinase Assay (for IC50 Determination)
This biochemical assay directly measures the catalytic incorporation of phosphate onto a kinase substrate to determine the 50% inhibitory concentration (IC50) of a compound.
Materials:
-
Purified recombinant kinases (p70S6K, Akt1, Akt3)
-
Kinase-specific substrate
-
[γ-33P]ATP
-
Kinase reaction buffer
-
This compound (or other test compounds) at various concentrations
-
DMSO (vehicle control)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction well, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO control to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase activity remaining compared to the DMSO control for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
This assay was performed according to Merck Millipore guidelines.[1]
Cell-Based Phosphorylation Assay (Western Blotting)
This assay is used to determine the effect of a compound on the phosphorylation status of specific proteins within a signaling pathway in a cellular context.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC1419, MDA-MB-453)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated proteins (e.g., p-S6, p-GSK3β, p-Akt) and total proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cells over a period of time.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a low density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the p70S6K and Akt signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The p70S6K and Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Clinical Development
A Phase I clinical trial (NCT01971515) has evaluated this compound as a monotherapy and in combination with trastuzumab or tamoxifen in patients with advanced cancers.[10][11][12] The study found that this compound was well-tolerated and demonstrated anti-tumor activity in patients with advanced breast cancer, particularly when used in combination therapies.[10][12] A dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue was observed.[10] The recommended Phase 2 doses of this compound were determined to be 240 mg once daily for monotherapy, and 160 mg once daily when combined with trastuzumab or tamoxifen.[10][12]
Conclusion
This compound is a potent, selective, and orally bioavailable dual inhibitor of p70S6K and Akt. Its mechanism of action, which involves the simultaneous blockade of a key downstream effector of mTORC1 and the prevention of feedback activation of Akt, represents a rational approach to targeting the frequently dysregulated PAM pathway in cancer. The preclinical data, supported by early clinical findings, suggest that this compound holds promise as a therapeutic agent, particularly in cancers with alterations in the PI3K/Akt/mTOR pathway. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 7. e-century.us [e-century.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
M2698: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of M2698, a potent and selective dual inhibitor of p70S6K and Akt. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Core Pharmacological Profile
This compound (previously MSC2363318A) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in approximately 30% of human cancers, making it a critical target for therapeutic intervention.[1][3][5] this compound was specifically developed to dually inhibit p70S6K and Akt1/3, a mechanism designed to overcome the compensatory feedback loop that leads to Akt activation observed with other PAM pathway inhibitors.[1][3][5][6][7]
Mechanism of Action
This compound exerts its anti-tumor effects by blocking two key nodes in the PAM pathway. By inhibiting p70S6K, it directly impacts cell growth and survival.[1][3] Simultaneously, its inhibition of Akt1 and Akt3 prevents the activation of a feedback mechanism that can otherwise compromise the efficacy of therapies targeting this pathway.[1][3][5][6][7] This dual-inhibition strategy leads to a more potent and sustained blockade of PAM pathway signaling.
Below is a diagram illustrating the signaling pathway and the points of intervention by this compound.
Pharmacokinetic Properties
This compound has been characterized in both preclinical and clinical settings, demonstrating favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration.
Preclinical Pharmacokinetics
Studies in animal models have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Species | Value | Notes |
| Protein Binding (free fraction) | Human Plasma | 2.2% | No concentration dependency observed.[1] |
| Rat Plasma | 4.9% | No concentration dependency observed.[1] | |
| Rat Brain | 0.5% | [1] | |
| Brain Penetration | Rat | Kp,uu = 1.0 | Equal distribution between plasma and brain.[1] |
| Tumor Exposure | Mouse (MDA-MB-453 xenograft) | Tumor:Plasma Ratio = 12:1 | Over 24 hours after a 20 mg/kg daily dose for 4 days.[1] |
| Rat (16-hour infusion) | Brain: 1750 ng/g, Plasma: 175 ng/mL | [1] | |
| Rats and Mice | Brain tumor exposure 4-fold higher than non-diseased brain | Following oral administration.[1][5] |
Clinical Pharmacokinetics
A Phase I clinical trial (NCT01971515) in patients with advanced solid tumors has provided key insights into the pharmacokinetics of this compound in humans.[8][9][10]
| Parameter | Population | Dosing Regimen | Key Findings |
| Dose Escalation | Advanced Cancer Patients | 15–380 mg once daily (QD) | This compound was well tolerated; a maximum tolerated dose was not reached.[8] |
| Recommended Phase 2 Dose | Advanced Cancer Patients | 240 mg QD (monotherapy) | [9][10][11] |
| 160 mg QD (with trastuzumab) | [9][10][11] | ||
| 160 mg QD / 240 mg intermittent (with tamoxifen) | [9][10][11] |
Pharmacodynamic Effects
The pharmacodynamic activity of this compound has been demonstrated through the dose-dependent inhibition of its targets and downstream signaling molecules, leading to anti-tumor effects in vitro and in vivo.
In Vitro Potency
This compound has shown high potency against its primary targets and downstream effectors in biochemical and cellular assays.
| Target/Endpoint | IC50 | Cell Lines/System |
| p70S6K | 1 nM | Biochemical Assay[1][2][5][12] |
| Akt1 | 1 nM | Biochemical Assay[1][2][5][12] |
| Akt3 | 1 nM | Biochemical Assay[1][2][5][12] |
| pGSK3β (indirect) | 17 nM | Cellular Assay[1][2][5][12] |
| pS6 (indirect) | 15 nM | In vivo Assay[1][2][5][12] |
| Cell Proliferation | 0.3-1.1 µM | Breast Cancer Cell Lines[1] |
Preclinical In Vivo Pharmacodynamics
In animal models, this compound demonstrated significant, dose-dependent anti-tumor activity.
| Model | Dosing | Outcome |
| MDA-MB-453 Breast Cancer Xenograft | 20 mg/kg daily | >90% inhibition of S6 phosphorylation in tumors.[1] |
| MDA-MB-468 (TNBC) Xenograft | 10-20 mg/kg daily | Tumor stasis and growth inhibition.[1] |
| 30 mg/kg daily | Tumor regression.[1] | |
| U251 Glioblastoma Orthotopic Xenograft | 25 mg/kg daily | Reduced brain tumor burden and prolonged survival.[1] |
Clinical Pharmacodynamics
In the Phase I clinical trial, this compound demonstrated target engagement and anti-tumor activity.
| Biomarker/Endpoint | Finding | Patient Population |
| pS6 Inhibition | Dose- and concentration-dependent inhibition in peripheral blood mononuclear cells and tumor tissue.[9][10] | Advanced Cancer Patients |
| Clinical Activity (Monotherapy) | 27.4% of patients had stable disease at 12 weeks.[9][10][11] | Advanced Cancer Patients |
| Clinical Activity (Combination) | Partial responses observed in breast cancer patients when combined with trastuzumab or tamoxifen.[9][10][11] | Advanced Breast Cancer Patients |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology: Biochemical assays were performed using purified recombinant kinases. Kinase activity was measured in the presence of varying concentrations of this compound. The IC50 values were calculated from the resulting dose-response curves. For indirect inhibition of pGSK3β, cellular assays were utilized where cells were treated with this compound, and the phosphorylation status of GSK3β was assessed.
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology: A WST-8 assay was used to measure cellular proliferation.[6][7] Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.[12] Cell viability was determined by measuring the absorbance of the colored formazan product. IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation status of target proteins in the PAM pathway.
-
Methodology: Cancer cell lines were treated with this compound for a specified duration (e.g., 24 hours).[1][12] Whole-cell extracts were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of proteins such as Akt, S6, and PRAS40.[1][4]
The general workflow for a Western blot experiment is depicted below.
Animal Xenograft Models
-
Objective: To assess the in vivo anti-tumor efficacy and pharmacodynamics of this compound.
-
Methodology: Human cancer cell lines (e.g., MDA-MB-453, MDA-MB-468, U251) were implanted into immunocompromised mice.[1] For subcutaneous models, cells were implanted into the flank. For orthotopic brain tumor models, cells were implanted directly into the brain.[1] Once tumors were established, mice were treated with this compound or vehicle control via oral gavage.[1] Tumor growth was monitored, and at the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.
Clinical Trial Protocol (Phase I)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced cancer.
-
Methodology: A 3+3 dose-escalation design was employed, where patients received once-daily oral this compound in 21-day cycles.[8] An expansion phase followed at the recommended Phase 2 dose. Pharmacokinetic blood samples were collected at predose and various time points post-dose on days 1 and 15 of the first cycle.[13] Pharmacodynamic assessments included the analysis of pS6 levels in peripheral blood mononuclear cells and tumor biopsies.[9][10]
Conclusion
This compound is a promising dual p70S6K and Akt inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to be administered orally and penetrate the blood-brain barrier, combined with its potent and selective mechanism of action that mitigates a key resistance pathway, warrants further clinical investigation in cancers with PAM pathway dysregulation, including those with central nervous system involvement.[1][5] The data summarized in this guide provide a solid foundation for researchers and clinicians working on the development of targeted cancer therapies.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
M2698: A Technical Whitepaper on a Novel Dual Inhibitor of the PI3K/AKT/mTOR (PAM) Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The PI3K/AKT/mTOR (PAM) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a significant percentage of human cancers has made it a prime target for therapeutic intervention. However, the efficacy of targeted agents, such as mTORC1 inhibitors, can be hampered by a compensatory feedback loop that leads to the activation of Akt. This whitepaper details the preclinical and clinical profile of M2698 (formerly MSC2363318A), a potent, orally bioavailable, ATP-competitive dual inhibitor of p70S6K and Akt. By simultaneously targeting both p70S6K and Akt, this compound offers a promising strategy to overcome this resistance mechanism, demonstrating significant anti-tumor activity in various cancer models, including those with central nervous system involvement due to its ability to cross the blood-brain barrier.
Introduction: Targeting the PAM Pathway
The PI3K/Akt/mTOR (PAM) pathway is a central signaling cascade that, in healthy cells, governs essential cellular processes like growth, proliferation, and metabolism.[1] Hyperactivation of this pathway, observed in approximately 30% of human cancers, leads to uncontrolled cell growth and survival.[1] This makes the PAM pathway a rational and compelling target for the development of novel cancer therapies.[1]
However, therapeutic agents targeting single nodes in this pathway, such as mTORC rapalogs, have faced limitations. A key challenge is the activation of a compensatory feedback loop that results in increased Akt signaling, thereby diminishing the inhibitor's effectiveness.[2] Consequently, there is a clear need for agents that can provide robust inhibition of the PAM pathway while concurrently overcoming this Akt-mediated resistance. This compound, a selective dual inhibitor of p70S6K and Akt1/3, was developed to address this challenge.[1] Its mechanism aims to block tumor growth by inhibiting p70S6K activity while simultaneously preventing the Akt activation that arises from the feedback loop.[1]
Mechanism of Action of this compound
This compound is a selective, adenosine triphosphate (ATP) competitive, dual inhibitor of p70S6K and Akt1/3.[1] By targeting both of these crucial components of the PAM pathway, this compound has the potential to inhibit tumor growth by blocking the activity of p70S6K, while at the same time, preventing the activation of Akt that occurs as a feedback response to mTORC rapalogs.[1] This dual inhibition is designed to provide a more complete and durable blockade of the PAM pathway.
Quantitative Preclinical Data
This compound has demonstrated high potency in both in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Process | IC50 Value | Cell Line/Assay | Reference |
| p70S6K | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |
| Akt1 | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |
| Akt3 | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |
| pGSK3β (indirect) | 17 nM | MDA-MB-468 cells | [1][2][4][5] |
| pS6 (indirect) | 11 nM | MDA-MB-468 cells | [1] |
| Cell Proliferation | 0.02 - 8.5 µM | Panel of breast cancer cell lines | [3][4] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Parameter | Value | Model System | Reference |
| pS6 Inhibition (unbound IC50) | 15 nM | Mouse xenograft models | [1][2] |
| Tumor Growth Inhibition | Dose-dependent | Mouse xenograft models (MDA-MB-468, MDA-MB-453, JIMT-1) | [1][2][5] |
| Tumor Regression | At 30 mg/kg/day | Mouse xenograft models | [3][4] |
| Brain Tumor Exposure | 4-fold higher than non-disease brain | Rats and mice | [1][2][5] |
| Tumor:Plasma Exposure Ratio | 12:1 over 24 hours | Rats | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Radiometric Protein Kinase Assay for IC50 Determination
This assay was utilized to determine the concentration of this compound that causes 50% inhibition (IC50) of the target proteins p70S6K, Akt1, and Akt3.
-
Principle: Measures the catalytic incorporation of radiolabeled phosphate (from [γ-33P]ATP) onto a specific kinase substrate.
-
Procedure:
-
The kinase, substrate, and this compound (at varying concentrations) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
Following incubation, the reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
-
Kinase Selectivity: To assess selectivity, this compound was tested at a concentration of 1 µM against a panel of 264 human kinases, and the percentage of remaining activity compared to a DMSO control was determined.[1]
Cell-Based Potency Assay (Immunocytochemistry)
This method was used to evaluate the cell-based potency of this compound by measuring the phosphorylation levels of downstream substrates of p70S6K and Akt.
-
Cell Line: MDA-MB-468 human breast cancer cell line.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then incubated with this compound at concentrations ranging from 100 pM to 25 µM, or with a DMSO control, for 2 hours.[1]
-
Following incubation, cells are fixed and permeabilized.
-
Cells are then incubated with primary antibodies against phosphorylated S6 (pS6 240/242) and phosphorylated GSK3β (pGSK3β S9).[1]
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The fluorescence intensity, which is proportional to the level of the phosphorylated protein, is measured using a plate reader or high-content imager.
-
IC50 values are determined from the dose-response curves.
-
Cell Proliferation Assay (Sulforhodamine B - SRB)
The anti-proliferative effects of this compound on various cancer cell lines were determined using the SRB assay.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a quantitative measure of total cellular protein, which is proportional to cell number.
-
Procedure:
-
Cells are seeded into 96-well plates at optimal densities to ensure exponential growth throughout the experiment.[1]
-
Cells are cultured in medium containing various concentrations of this compound for 72 hours.[1]
-
After the incubation period, cells are fixed by adding 10% trichloroacetic acid (TCA).[1]
-
The fixed cells are then stained with a 0.08% (wt/v) SRB solution.[1]
-
Unbound dye is removed by washing with 1% acetic acid.[1]
-
The protein-bound SRB is solubilized with a 10 mM Tris base solution.[1]
-
The optical density is measured at 560 nm on a plate reader.[1]
-
The IC50 values for cell proliferation are calculated from the resulting dose-response curves.
-
Western Blot Analysis
Western blotting was used to analyze the effects of this compound on the phosphorylation status of key proteins in the PAM pathway.
-
Cell Lines: HCC1419 and MDA-MB-453 breast cancer cell lines.[1]
-
Procedure:
-
Cells are treated with this compound (e.g., at 0.3 µM or 1 µM) or DMSO for 24 hours.[1]
-
Whole-cell extracts are prepared by lysing the cells in a suitable buffer.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., pS6, total S6, pAkt, total Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
The anti-tumor activity of this compound was evaluated in mouse xenograft models.
-
Models: Xenograft models using human cancer cell lines such as the triple-negative breast cancer line MDA-MB-468 and the Her2-expressing lines MDA-MB-453 and JIMT-1.[1][2] An orthotopic model of human glioblastoma using U251 cells was also employed.[1][2]
-
Procedure:
-
Tumor cells are implanted into immunocompromised mice.
-
Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally, typically on a daily schedule, at various doses (e.g., 10, 20, or 30 mg/kg/day).[1][3]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis (e.g., western blotting for pS6 levels).
-
For survival studies, mice are monitored until they reach a pre-defined endpoint.
-
Clinical Evaluation of this compound
A Phase I, first-in-human clinical trial (NCT01971515) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers who had failed standard therapies.[6][7]
Study Design
The study included a dose-escalation phase for this compound as a monotherapy (15–380 mg daily), followed by expansion cohorts.[6][7] Additionally, this compound was evaluated in combination with trastuzumab or tamoxifen.[6][7] A total of 101 patients were treated across all cohorts.[6][7]
Key Clinical Findings
-
Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal issues, abnormal dreams, and fatigue.[6][7]
-
Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was observed in both peripheral blood mononuclear cells and tumor tissue, confirming target engagement in patients.[6][7]
-
Recommended Phase 2 Dose (RP2D):
-
Efficacy:
-
In the monotherapy cohort, 27.4% of patients achieved stable disease at 12 weeks.[6][7]
-
The median progression-free survival (PFS) in patients with PAM pathway alterations without confounding markers (like KRAS, EGFR, AKT2) was 2.8 months, compared to 1.4 months in those with such markers.[6]
-
Two patients with advanced breast cancer had partial responses in the combination therapy arms (one with trastuzumab and one with tamoxifen), with PFS durations of 31 months and 2.7 months, respectively.[6][7]
-
These results suggest that this compound, particularly in combination with other targeted agents, can overcome treatment resistance in heavily pretreated patients with advanced breast cancer.[6][7]
Conclusion and Future Directions
This compound is a potent dual inhibitor of p70S6K and Akt that effectively targets the PAM pathway. Its unique mechanism of action, which includes overcoming the Akt-mediated feedback loop, combined with its ability to cross the blood-brain barrier, makes it a promising therapeutic candidate. Preclinical data robustly demonstrate its anti-proliferative and anti-tumor activity in a variety of cancer models. The Phase I clinical trial has established its safety profile and recommended doses for further investigation, while also showing encouraging signs of anti-tumor activity, especially in combination therapies for patients with advanced, resistant breast cancer.
Future research should focus on biomarker-driven patient selection to identify those most likely to benefit from this compound. Further evaluation in combination with other targeted therapies and in cancers with a high incidence of PAM pathway dysregulation, including central nervous system malignancies, is warranted. The data presented in this whitepaper provide a strong rationale for the continued clinical development of this compound as a novel agent in the precision oncology landscape.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698: A Comprehensive Technical Guide to a Dual p70S6K and Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M2698, also known as MSC2363318A, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that dually targets p70S6 ribosomal kinase (p70S6K) and Akt isoforms 1 and 3.[1][2] Developed as a therapeutic agent for cancers with dysregulated PI3K/Akt/mTOR (PAM) pathway signaling, this compound offers a unique mechanism of action by simultaneously blocking a key downstream effector of mTORC1 (p70S6K) and counteracting the compensatory feedback activation of Akt, a common resistance mechanism to mTORC1 inhibitors.[1][3] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) malignancies.[1][3] This guide provides an in-depth overview of the on-target and off-target effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Targets and Mechanism of Action
This compound is designed to inhibit the PAM signaling pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell growth, proliferation, and survival.[1][3][4] The dual inhibition of p70S6K and Akt allows for a more comprehensive blockade of this critical pathway.
Primary Targets
The primary molecular targets of this compound are p70S6K and the Akt1 and Akt3 kinase isoforms.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates. By inhibiting p70S6K, this compound blocks the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis and cell growth.[1] Simultaneously, the inhibition of Akt1 and Akt3 prevents the phosphorylation of numerous downstream targets, including GSK3β, which is involved in cell proliferation and survival.[1] This dual-action mechanism is intended to overcome the feedback loop that often leads to Akt activation when only mTORC1 is inhibited.[1]
Quantitative Analysis of On-Target Activity
The potency of this compound against its primary targets and in cellular assays has been determined through various in vitro and in vivo studies.
| Target/Assay | IC50 (nM) | Notes |
| Biochemical Assays | ||
| p70S6K | 1 | Potent inhibition of the kinase activity in a radiometric protein kinase assay.[1][5] |
| Akt1 | 1 | Demonstrates strong inhibitory activity against the Akt1 isoform.[1][5] |
| Akt3 | 1 | Shows equally potent inhibition of the Akt3 isoform.[1][5] |
| Cellular Assays | ||
| pS6 (S240/244) | 11 | Inhibition of p70S6K-mediated phosphorylation of S6 in MDA-MB-468 human breast cancer cells.[1] |
| pGSK3β (S9) | 17 | Inhibition of Akt-mediated phosphorylation of GSK3β in MDA-MB-468 cells.[1][5] |
| In Vivo Assay | ||
| Unbound pS6 Inhibition | 15 | Estimated unbound in vivo IC50 for the inhibition of S6 phosphorylation.[1] |
Off-Target Effects and Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. This compound has been profiled against a large panel of kinases to determine its selectivity.
Kinase Selectivity Panel
This compound was tested against a panel of 264 human kinases. The results indicated a relatively high degree of selectivity, with only six kinases showing an IC50 within a 10-fold range of the IC50 for p70S6K.[1][5]
| Off-Target Kinase | IC50 (nM) | Notes |
| MSK1 | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
| MSK2 | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
| PKG1a | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
| PKG1b | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
| PKA | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
| PrKX | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |
Clinical Off-Target Effects (Adverse Events)
In a Phase I clinical trial (NCT01971515), this compound was generally well-tolerated. The most common treatment-emergent adverse events observed in patients receiving this compound as a monotherapy or in combination with other agents included gastrointestinal issues, abnormal dreams, and fatigue.[3] These clinical observations can be considered as a broader manifestation of the compound's off-target effects in a physiological context.
Experimental Protocols
The following sections detail the methodologies used in the preclinical characterization of this compound.
Radiometric Protein Kinase Assay
This assay was utilized to determine the IC50 values of this compound against its target kinases.
Principle: This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., p70S6K, Akt1, or Akt3), a suitable substrate, and a buffer solution in a microcentrifuge tube.
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction tubes. A DMSO control is run in parallel.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Spotting: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Cellular Activity
Western blotting was employed to assess the effect of this compound on the phosphorylation of downstream substrates in cellular contexts.
Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate, by using antibodies that recognize the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cell lines (e.g., MDA-MB-468) with various concentrations of this compound for a specified duration (e.g., 2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, total S6, p-GSK3β, total GSK3β).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins, thereby assessing the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway showing this compound's dual inhibition of p70S6K and Akt.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the radiometric protein kinase assay to determine this compound IC50 values.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound's cellular effects.
Conclusion
This compound is a potent dual inhibitor of p70S6K and Akt with a well-defined mechanism of action within the PAM pathway. Its ability to overcome the Akt-mediated resistance feedback loop and its capacity to penetrate the blood-brain barrier make it a promising candidate for the treatment of various cancers, including those with CNS involvement. The selectivity profile of this compound is favorable, though further investigation into the specific contributions of its off-target activities to its overall efficacy and toxicity profile is warranted. The experimental protocols outlined in this guide provide a foundation for the continued preclinical and clinical investigation of this compound.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Preclinical Profile of M2698 in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698 (also known as pimasertib) is an orally active, ATP-competitive, and selective dual inhibitor of p70S6K and Akt kinases.[1] The dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway is a frequent event in a significant portion of human cancers, including breast cancer, making it a compelling target for therapeutic intervention.[1][2][3][4] While inhibitors targeting components of the PAM pathway have been developed, their efficacy can be limited by a compensatory feedback loop that leads to the activation of Akt.[2][3][4] this compound was designed to overcome this limitation by simultaneously inhibiting both p70S6K and Akt, thereby providing a more complete blockade of the PAM pathway.[2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in breast cancer, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting two key nodes in the PI3K/Akt/mTOR signaling cascade: p70S6 Kinase (p70S6K) and Akt.
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many breast cancers, this pathway is constitutively activated due to mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[2] This leads to downstream signaling that promotes tumorigenesis. A key downstream effector of mTORC1 is p70S6K, which, upon activation, phosphorylates the S6 ribosomal protein (pS6), leading to increased protein synthesis and cell proliferation.[1]
A significant challenge in targeting the PAM pathway is the existence of a negative feedback loop. Inhibition of mTORC1 with rapalogs can relieve this feedback inhibition, leading to the phosphorylation and activation of Akt, which can then promote cell survival and diminish the therapeutic effect.[2][3][4]
This compound's dual inhibitory action on both p70S6K and Akt is designed to prevent this feedback activation, leading to a more sustained and potent inhibition of the pathway.[2][3][4]
Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency against its primary targets, Akt1, Akt3, and p70S6K, with additional indirect inhibitory effects on downstream signaling molecules.
| Target | IC50 (nM) |
| p70S6K | 1 |
| Akt1 | 1 |
| Akt3 | 1 |
| pGSK3β (indirect) | 17 |
| pS6 (indirect) | 15 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinases and downstream markers. Data compiled from multiple preclinical studies.[1][2][3]
In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
This compound effectively inhibits the proliferation of a panel of human breast cancer cell lines, irrespective of their hormone receptor (ER, PR) or HER2 status, and in cell lines with known PIK3CA or PTEN mutations.[2][4]
| Cell Line | Subtype | PIK3CA/PTEN Status | This compound IC50 (µM) |
| MDA-MB-468 | Triple-Negative | PTEN loss of function | 0.3 - 1.1 |
| MDA-MB-453 | HER2+ | PIK3CA mutation | 0.3 - 1.1 |
| JIMT-1 | HER2+ | PTEN mutation | 0.3 - 1.1 |
| HCC1419 | Not Specified | Not Specified | Not Specified |
| Additional Lines | Various | 2 with PI3K mutations | 0.3 - 1.1 (for 6/9 lines) |
| 2 with PTEN mutations |
Table 2: Anti-proliferative activity of this compound in various breast cancer cell lines. The IC50 range is provided for a subset of the tested cell lines.[2][4]
In Vivo Anti-tumor Efficacy in Breast Cancer Xenograft Models
In vivo studies using mouse xenograft models of human breast cancer have demonstrated dose-dependent anti-tumor activity of this compound.
| Xenograft Model | Breast Cancer Subtype | This compound Dose (mg/kg, oral, daily) | Outcome |
| MDA-MB-468 | Triple-Negative | 10 | Tumor growth inhibition |
| 20 | Tumor stasis | ||
| 30 | Tumor regression | ||
| MDA-MB-453 | HER2+ (Trastuzumab-resistant) | 10 | Tumor growth inhibition |
| 20 | Tumor growth inhibition | ||
| JIMT-1 | HER2+ (Trastuzumab-resistant) | 10 | Tumor growth inhibition |
| 20 | Tumor growth inhibition |
Table 3: Summary of this compound's in vivo efficacy in breast cancer xenograft models.[2][4]
Experimental Protocols
In Vitro Assays
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-468, MDA-MB-453, JIMT-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The media is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.
-
Cell Lysis: Breast cancer cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control like β-actin or GAPDH).
-
Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the protein bands can be quantified using image analysis software and normalized to the loading control.
In Vivo Xenograft Studies
-
Animal Model: Female immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
Cell Preparation: Human breast cancer cells (MDA-MB-468, MDA-MB-453, or JIMT-1) are harvested during their exponential growth phase. The cells are washed with sterile PBS and resuspended in a solution of PBS and Matrigel (typically at a 1:1 ratio) at a concentration of 1 x 10^7 cells per 100-200 µL.[2]
-
Implantation: The cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[1][3][5]
-
Group Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Formulation: this compound is formulated for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: this compound is administered daily via oral gavage at doses ranging from 10 to 30 mg/kg. The control group receives the vehicle only.
-
Monitoring: Tumor volumes and body weights are measured regularly throughout the study. Animal health is also monitored for any signs of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a specified maximum volume or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects. At the end of the study, tumors may be excised for further pharmacodynamic or histological analysis.
Conclusion
The preclinical data for this compound in breast cancer models demonstrate its potential as a potent anti-cancer agent. Its dual inhibitory mechanism of action against p70S6K and Akt effectively blocks the PI3K/Akt/mTOR pathway while overcoming the compensatory feedback loop that can limit the efficacy of other pathway inhibitors. The significant in vitro anti-proliferative activity across a range of breast cancer cell lines and the dose-dependent tumor growth inhibition and regression observed in in vivo xenograft models provide a strong rationale for its clinical investigation in patients with breast cancers characterized by a dysregulated PAM pathway. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other similar targeted therapies.
References
- 1. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. researchgate.net [researchgate.net]
- 4. altogenlabs.com [altogenlabs.com]
- 5. pycad.co [pycad.co]
Methodological & Application
Application Notes and Protocols for M2698 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698, also known as MSC2363318A, is a potent, orally active, and selective ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3).[1][2] Dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway is a common event in approximately 30% of human cancers, making it a key target for therapeutic intervention.[1][3] While inhibitors of mTORC1 can be effective, their utility is often limited by a compensatory feedback loop that leads to the activation of Akt.[4][5] this compound is designed to overcome this resistance mechanism by simultaneously inhibiting both p70S6K, a downstream effector of mTOR, and Akt itself.[3][4] Notably, this compound has been shown to cross the blood-brain barrier, opening up therapeutic possibilities for central nervous system malignancies.[3][5]
These application notes provide a summary of the preclinical efficacy of this compound in various mouse models and detailed protocols for its use in in vivo studies.
Mechanism of Action: Dual Inhibition of p70S6K and Akt
This compound exerts its anti-tumor effects by targeting two critical nodes in the PAM pathway. The signaling cascade is a central regulator of cell growth, proliferation, and survival.[1] In many cancers, this pathway is constitutively active due to mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[3][4] this compound's dual-targeting strategy aims to provide a more complete and durable inhibition of this oncogenic signaling network.[6]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity both in vitro and in vivo. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro and In Vivo Inhibitory Concentrations (IC50)
| Target | IC50 Value | Assay Type | Reference |
| p70S6K | 1 nM | In Vitro | [2][3] |
| Akt1 | 1 nM | In Vitro | [2][3] |
| Akt3 | 1 nM | In Vitro | [2][3] |
| pGSK3β (indirect) | 17 nM | In Vitro | [2][3] |
| pS6 (indirect) | 15 nM | In Vivo | [2][3] |
| pS6 (indirect) | 137 ng/mL | In Vivo | [4] |
Table 2: Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 10, 20, 30 mg/kg/day, PO | Dose-dependent | Tumor stasis/growth inhibition at 10 & 20 mg/kg; Regression at 30 mg/kg | [3][4] |
| Her2+ Breast Cancer | MDA-MB-453 | 10, 20 mg/kg/day, PO | Significant | Tumor growth inhibition | [3][4] |
| Her2+ Breast Cancer | JIMT-1 | 10, 20 mg/kg/day, PO | Significant | Tumor growth inhibition | [3][4] |
| Glioblastoma | U251 | Not specified | Not specified | Reduced brain tumor burden and prolonged survival | [3][5] |
| Gastric Cancer | HGC-27 | 10, 20, 30 mg/kg/day, PO | 80.2-98.6% | Significant tumor growth inhibition | [7] |
Experimental Protocols
The following are detailed protocols for the use of this compound in preclinical mouse models based on published studies.
Protocol 1: Subcutaneous Xenograft Model for Breast Cancer
This protocol is applicable to cell lines such as MDA-MB-468, MDA-MB-453, and JIMT-1.[3][4]
1. Cell Culture and Implantation:
- Culture human breast cancer cells in the recommended medium until they reach 80-90% confluency.
- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 107 cells/mL.
- Subcutaneously inject 100-200 µL of the cell suspension into the flank of female athymic nude or SCID mice.
2. Tumor Growth and Grouping:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).[4]
3. This compound Formulation and Administration:
- Prepare the vehicle solution: 0.5% HPMC-0.25% Tween20 in 100 mM citrate buffer (pH 3).[4]
- Formulate this compound in the vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).
- Administer this compound or vehicle once daily via oral gavage (PO) at a volume of 10 mL/kg.[4]
- Continue treatment for the duration of the study (e.g., 28 days).[2]
4. Monitoring and Endpoints:
- Continue to measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pS6 and pAkt).[3]
A[label="Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Subcutaneous\nImplantation", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Daily Oral Gavage\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Tumor & Body Weight\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Endpoint Analysis\n(Tumor Excision)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F [label="28 days", fontsize=8, fontcolor="#5F6368"];
F -> E;
F -> G;
}
Figure 2: Subcutaneous Xenograft Workflow.
Protocol 2: Orthotopic Glioblastoma Model
This protocol is for evaluating the efficacy of this compound in a brain tumor model using a cell line such as U251.[3]
1. Cell Preparation and Implantation:
- Culture U251 glioblastoma cells and harvest as described in Protocol 1.
- Resuspend cells in serum-free medium.
- Anesthetize mice and secure them in a stereotactic frame.
- Inject 2-5 µL of the cell suspension (e.g., 1 x 105 cells) into the desired brain region (e.g., striatum) using a stereotactic apparatus.
2. Treatment and Monitoring:
- Allow tumors to establish for a defined period (e.g., 7-10 days).
- Initiate treatment with this compound or vehicle as described in Protocol 1.
- Monitor animal health and body weight daily.
- The primary endpoint is typically survival.
3. Pharmacodynamic Analysis:
- For pharmacodynamic studies, a separate cohort of mice can be used.
- After a defined treatment period, euthanize the mice and carefully dissect the brain.
- Separate the tumor tissue from the normal brain tissue for analysis of target modulation (e.g., pS6 levels).[4]
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, it is crucial to assess the phosphorylation status of its targets and downstream effectors in tumor tissue.
1. Tissue Collection and Lysis:
- Excise tumors and snap-freeze them in liquid nitrogen.
- Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
2. Western Blotting:
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membranes with primary antibodies against pS6, total S6, pAkt (Ser473), total Akt, and other relevant markers.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Expected Observations:
-
A dose-dependent decrease in the levels of phosphorylated S6 (pS6), indicating inhibition of the p70S6K pathway.[3]
-
An increase in phosphorylated Akt (pAkt) may be observed due to the feedback loop, but downstream Akt signaling (e.g., pPRAS40) should be inhibited, confirming the dual action of this compound.[3][7]
Conclusion
This compound is a promising dual inhibitor of p70S6K and Akt with demonstrated preclinical efficacy in a variety of in vivo mouse models of cancer, including those resistant to other therapies. The protocols outlined above provide a framework for researchers to evaluate the anti-tumor activity and pharmacodynamic effects of this compound in their own studies. Careful attention to experimental design, including appropriate controls and endpoint analysis, will be critical for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for M2698 Inhibitor in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698 (also known as MSC2363318A) is a potent, orally active, and ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3), with IC50 values in the low nanomolar range.[1] By targeting these two key nodes, this compound effectively blocks the PI3K/Akt/mTOR (PAM) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][3][4] A key advantage of this compound is its dual-inhibitor nature, which allows it to simultaneously block p70S6K and overcome the compensatory feedback loop that can lead to Akt activation when targeting other components of the PAM pathway.[2][3] Furthermore, this compound has been shown to cross the blood-brain barrier, making it a promising candidate for cancers involving the central nervous system.[1][2][5]
These application notes provide detailed protocols for utilizing the this compound inhibitor in common cell culture assays to assess its anti-cancer activity. The included methodologies cover cell proliferation and viability assays, as well as western blotting to confirm target engagement and pathway inhibition.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR (PAM) pathway is a crucial intracellular signaling cascade that governs essential cellular processes. Dysregulation of this pathway is a common feature in many human cancers. This compound exerts its anti-tumor effects by simultaneously inhibiting two key kinases within this pathway: Akt and p70S6K. This dual inhibition is designed to provide a more complete blockade of the pathway and to circumvent resistance mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| p70S6K | Biochemical | 1 |
| Akt1 | Biochemical | 1 |
| Akt3 | Biochemical | 1 |
| pGSK3β | Cell-based (indirect) | 17 |
| pS6 | Cell-based (indirect) | 15 |
Data sourced from multiple studies.[1][4]
Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) |
| HCC1419 | Her2+ | ~0.3 - 1.1 |
| MDA-MB-453 | Her2+ | ~0.3 - 1.1 |
| JIMT-1 | Her2+ | ~0.3 - 1.1 |
| MDA-MB-468 | Triple-Negative | ~0.3 - 1.1 |
| A panel of 9 breast cancer lines | Various | 0.3 - 1.1 (for 6 of 9 lines) |
| A broader panel of breast cancer lines | Various | 0.02 - 8.5 |
Data compiled from studies showing a 72-hour incubation period.[1][2][3]
Table 3: Anti-Proliferative Activity of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (nM) |
| HGC-27 | Gastric | 84 |
| IM95m | Gastric | 160 |
| GSC17 | Glioblastoma Stem Cell | ≤ 1000 |
| GSC231 | Glioblastoma Stem Cell | ≤ 1000 |
GI50 represents the concentration for 50% growth inhibition.[6]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of the inhibitor is critical for reproducible results.
-
Reconstitution of Lyophilized Powder : this compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, reconstitute the powder in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.
-
Stock Solution Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
Preparation of Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.3% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Proliferation/Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for a 96-well plate format and measures cell density based on the measurement of cellular protein content.
-
Cell Seeding : Seed cells in a 96-well microtiter plate at an optimal density to ensure exponential growth for the duration of the assay (typically 72 hours). Seeding densities may range from 1,000 to 9,000 cells per well depending on the cell line's growth rate. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3 nM to 50 µM).[1] Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Fixation : Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing : Wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Remove excess water by tapping the plates on paper towels and allow them to air-dry at room temperature.
-
Staining : Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye : Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization : Air-dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5 minutes to ensure complete solubilization.
-
Absorbance Measurement : Measure the optical density (OD) at 510-540 nm using a microplate reader.
-
Data Analysis : Subtract the background OD from the no-cell control wells. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of its targets and downstream effectors.
-
Cell Seeding and Treatment : Seed cells (e.g., MDA-MB-468, HCC1419) in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.3 µM and 1 µM) for a specified time (e.g., 2 to 24 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions (typically 1:1000 in 5% BSA/TBST) include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-S6 Ribosomal Protein (Ser235/236 or Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
This compound is a potent dual inhibitor of the PI3K/Akt/mTOR pathway with significant anti-proliferative activity across a range of cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the cellular effects of this compound, from assessing its impact on cell viability to confirming its mechanism of action through the analysis of key signaling proteins. Careful adherence to these methodologies will enable the generation of robust and reproducible data in the evaluation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for M2698 Dissolution in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698, also known as MSC2363318A, is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt (Akt1 and Akt3).[1][2][3] It effectively blocks the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in various human cancers.[1][3][4] this compound has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the dissolution of this compound for in vitro studies.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting two key nodes in the PAM pathway: p70S6K and Akt.[1][5] This dual inhibition is crucial as it not only blocks downstream signaling required for cell growth and proliferation but also overcomes the compensatory feedback loop that can be activated when only mTOR is targeted.[1][4] Dysregulation of the PAM pathway is a significant driver in many cancers, and by targeting both p70S6K and Akt, this compound offers a more comprehensive blockade of this oncogenic signaling cascade.[1][3][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p70S6K) | 1 nM | Biochemical Assay | [1][2] |
| IC50 (Akt1) | 1 nM | Biochemical Assay | [1][2] |
| IC50 (Akt3) | 1 nM | Biochemical Assay | [1][2] |
| IC50 (pS6 indirect inhibition) | 15 nM | In vivo | [1] |
| IC50 (pGSK3β indirect inhibition) | 17 nM | MDA-MB-468 cells | [1] |
| Cell Proliferation IC50 | 0.02 - 8.5 µM | Breast cancer cell lines | [2][3] |
| Solubility in DMSO | ≥ 112.5 mg/mL (250.1 mM) | In vitro | [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common solvent for dissolving hydrophobic compounds for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[2]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[7] Gentle heating to 37-45°C can also aid dissolution.[7][8]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution into a working solution for treating cells in culture.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Intermediate Dilutions):
-
It is recommended to perform serial dilutions to achieve the final desired concentration. Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous medium can cause the compound to precipitate.
-
Prepare intermediate dilutions of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM, you can first dilute the 10 mM stock to 100 µM in medium, and then further dilute the 100 µM solution to 1 µM.
-
-
Final Dilution and Treatment:
-
Add the final diluted this compound solution to your cell culture plates.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Incubation: Incubate the cells with this compound for the desired period as per your experimental design. For example, studies have shown effective inhibition of target phosphorylation after 2 hours of incubation and effects on cell proliferation after 24-72 hours.[1][2]
Visualizations
Caption: this compound dual inhibition of the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for preparing this compound for cell-based assays.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | mTOR | Akt | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for M2698 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of M2698, a potent dual inhibitor of p70S6K and Akt, in preclinical xenograft models. The following sections outline the dosage, administration, and experimental procedures for evaluating the anti-tumor efficacy of this compound in various cancer types.
Compound Information
This compound (previously MSC2363318A) is an orally bioavailable, ATP-competitive inhibitor of p70S6K and Akt (Akt1 and Akt3), key components of the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2] Dysregulation of the PAM pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[3][4] this compound's dual-inhibitor nature allows it to block the pathway at two crucial points, potentially overcoming the compensatory feedback loop that can limit the efficacy of single-target inhibitors.[1][3] Notably, this compound has been shown to cross the blood-brain barrier, making it a candidate for investigation in central nervous system (CNS) malignancies.[1][3]
Dosage and Administration in Xenograft Models
This compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models.[1][3] The administration is typically performed via oral gavage on a daily schedule.[1][5]
Table 1: Summary of this compound Dosage and Administration in Preclinical Xenograft Models
| Xenograft Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Efficacy |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10, 20, 30 | Oral (p.o.) | Daily (qd) | 10 and 20 mg/kg: Tumor stasis and growth inhibition. 30 mg/kg: Tumor regression.[1][3] |
| MDA-MB-453 | HER2-Expressing Breast Cancer | 10, 20 | Oral (p.o.) | Daily (qd) | Tumor growth inhibition at both doses.[1] |
| JIMT-1 | HER2-Expressing Breast Cancer | 10, 20 | Oral (p.o.) | Daily (qd) | Tumor growth inhibition at both doses.[1] |
| U251 (Orthotopic) | Glioblastoma | 25 | Oral (p.o.) | Daily (qd) | Reduced brain tumor burden and prolonged survival.[1][3] |
| HGC-27 | Gastric Cancer | 10, 20, 30 | Oral (p.o.) | Daily for 14 days | Significant tumor growth inhibition (80.2-98.6%).[5] |
Experimental Protocols
This compound Formulation for Oral Administration
A common vehicle for the oral administration of this compound in mouse models has been documented.[5][6]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 20
-
Citrate buffer (100 mM, pH 3)
-
Sterile water
Procedure:
-
Prepare a 0.5% HPMC and 0.25% Tween 20 solution in 100 mM citrate buffer (pH 3).
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., 1, 2, or 3 mg/mL for 10, 20, or 30 mg/kg dosing at 10 mL/kg).
-
Suspend the this compound powder in the vehicle solution.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
Subcutaneous Xenograft Model Protocol (MDA-MB-468)
This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-468 triple-negative breast cancer cell line.[1][3]
Materials:
-
MDA-MB-468 cells
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (e.g., Crl: NU-Foxn1nu) or SCID Beige mice, 6-8 weeks old
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Culture MDA-MB-468 cells in logarithmic growth phase.
-
Harvest cells using a standard trypsinization procedure and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10^6 cells per 100-150 µL.[2][3] Keep the cell suspension on ice.
-
Subcutaneously inject 100-150 µL of the cell suspension into the right flank or above the right foreleg of each mouse.[1][2][3]
-
Monitor tumor growth regularly by caliper measurements.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[3][5]
-
Initiate treatment with this compound or vehicle control as described in the formulation and administration sections.
-
Continue to monitor tumor volume and body weight 2-3 times per week.
Orthotopic Glioblastoma Xenograft Model Protocol (U251)
This protocol describes the establishment of an orthotopic glioblastoma model using the U251 cell line.[1]
Materials:
-
U251 glioblastoma cells
-
Cell culture medium
-
PBS
-
Female athymic nude mice, 6-8 weeks old
-
Stereotactic frame for small animals
-
Hamilton syringe
Procedure:
-
Culture U251 cells in logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5-10 µL.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the right striatum).
-
Slowly inject 5-10 µL of the U251 cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the health of the mice daily. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.[1]
-
Initiate treatment with this compound or vehicle control when tumors are established (e.g., a mean tumor mass of 6 mg as determined by imaging).[5]
-
Monitor treatment efficacy by tracking tumor growth and overall survival.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound dual-inhibits p70S6K and Akt in the PI3K/Akt/mTOR pathway.
General Experimental Workflow for Xenograft Studies
Caption: A generalized workflow for conducting this compound efficacy studies in xenograft models.
References
- 1. U251 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Tumor Xenograft model - Tissue and Cell Culture [protocol-online.org]
- 3. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. MiTO [mito.dkfz.de]
- 5. e-century.us [e-century.us]
- 6. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring p-p70S6K Inhibition by M2698
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] A key downstream effector of this pathway is the p70 ribosomal S6 kinase (p70S6K), which, upon activation, phosphorylates the S6 ribosomal protein to promote protein synthesis.[2] M2698 is a potent, ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3), designed to block the PI3K/Akt/mTOR (PAM) pathway effectively.[3][4][5] By dually targeting both p70S6K and Akt, this compound aims to prevent the compensatory feedback loop that can lead to Akt activation when mTOR or p70S6K are inhibited alone.[3][6]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of p70S6K at Threonine 389 (Thr389), a key phosphorylation site correlated with its activation, following treatment of cancer cell lines with this compound.[7] This method is essential for researchers, scientists, and drug development professionals to verify the pharmacodynamic effects of this compound and to quantify its inhibitory activity on the mTOR signaling pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow for the Western blot protocol.
Caption: this compound dually inhibits Akt and p70S6K in the PAM pathway.
Caption: Experimental workflow for Western blot analysis of p-p70S6K.
Experimental Protocol
This protocol is optimized for cultured cancer cells (e.g., MDA-MB-468, HCC1419, HGC-27) treated with this compound.[3][8]
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with an active PI3K/Akt/mTOR pathway.
-
This compound Compound: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Western Transfer: PVDF membrane, transfer buffer.
-
Antibodies:
-
Buffers:
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Phosphate-Buffered Saline (PBS).
-
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare working concentrations of this compound in fresh culture medium. A dose-response experiment (e.g., 0.1, 0.3, 1.0 µM) is recommended. Include a DMSO-only vehicle control.[3][4]
-
Remove old medium, wash cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24 hours).[6]
3. Cell Lysis and Protein Quantification
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[13]
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[14] (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize sample concentrations with lysis buffer. Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.[11]
4. SDS-PAGE and Western Transfer
-
Load equal amounts of protein (20-40 µg) per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for quantitative accuracy.
5. Immunoblotting
-
After transfer, rinse the membrane with TBST.
-
Crucially, use BSA for blocking, not milk. Milk contains phosphoproteins (casein) that can cause high background.[9] Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure accurate quantification, strip the membrane and re-probe with an antibody for total p70S6K as a loading control.
-
Quantify band intensities using image analysis software. Normalize the phospho-p70S6K signal to the total p70S6K signal for each sample.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative variables for this protocol.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Concentration | 0.1 - 1.0 µM | Based on published IC50 values and cell-based assays.[3][4] |
| Incubation Time | 24 hours | Effective for observing downstream inhibition.[6] |
| Vehicle Control | DMSO | Use at the same final concentration as the highest this compound dose. |
| Protein Loading | ||
| Amount per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
| Antibody Dilutions | ||
| Primary: p-p70S6K (Thr389) | 1:1000 | Dilute in 5% BSA/TBST. Optimize as per manufacturer's sheet.[16] |
| Primary: Total p70S6K | 1:1000 - 1:2500 | Dilute in 5% BSA/TBST. |
| Secondary: HRP-conjugate | 1:2000 - 1:5000 | Dilute in 5% BSA/TBST. |
| Incubation Times | ||
| Blocking | 1 hour | Room Temperature. |
| Primary Antibody | Overnight (12-16 hours) | 4°C. |
| Secondary Antibody | 1 hour | Room Temperature. |
| Buffers & Reagents | ||
| Lysis Buffer | RIPA + Inhibitors | Must contain fresh phosphatase and protease inhibitors. |
| Blocking Buffer | 5% (w/v) BSA in TBST | Do not use milk. [9] |
| Wash Buffer | TBST | Tris-Buffered Saline with 0.1% Tween-20. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mesoscale.com [mesoscale.com]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: M2698 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698, also known as MSC2363318A, is a potent, orally active, and selective dual inhibitor of p70S6K and Akt (Akt1 and Akt3).[1][2][3] As a key regulator of the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in human cancers, this compound presents a promising therapeutic strategy.[4][5] This document provides detailed application notes and protocols for the use of this compound in combination with other cancer therapies, based on available preclinical and clinical data. A significant advantage of this compound is its ability to cross the blood-brain barrier, opening avenues for treating central nervous system (CNS) malignancies.[1][2][4]
The dual inhibitory action of this compound on both p70S6K and Akt is designed to overcome the compensatory feedback loop that often limits the efficacy of other PAM pathway inhibitors.[4][6] Inhibition of mTORC1 by rapalogs, for instance, can lead to a feedback activation of Akt, promoting cell survival.[4] By simultaneously targeting a downstream effector of mTORC1 (p70S6K) and Akt itself, this compound offers a more comprehensive blockade of the PAM pathway.
Mechanism of Action: Dual Inhibition of p70S6K and Akt
This compound is an ATP-competitive inhibitor with high potency for p70S6K, Akt1, and Akt3.[1][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][7] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[4]
Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex. mTORC1 subsequently phosphorylates and activates p70S6K, which promotes protein synthesis and cell growth. By inhibiting both Akt and p70S6K, this compound effectively shuts down these pro-survival signals.
Quantitative Data Summary
In Vitro Potency and Cellular Activity of this compound
| Target/Assay | IC50 | Cell Line(s) | Notes |
| p70S6K | 1 nM | Biochemical Assay | ATP competitive inhibition.[1][2][3] |
| Akt1 | 1 nM | Biochemical Assay | ATP competitive inhibition.[1][2][3] |
| Akt3 | 1 nM | Biochemical Assay | ATP competitive inhibition.[1][2][3] |
| pGSK3β (indirect) | 17 nM | MDA-MB-468 | Indirectly inhibited.[1][2] |
| pS6 (indirect) | 15 nM | In vivo model | Indirectly inhibited.[1][2] |
| Cell Proliferation | 0.02-8.5 µM | Breast cancer cell lines | Dose-dependent inhibition.[1][3] |
In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Dosing | Outcome |
| Triple-Negative Breast Cancer | MDA-MB-468 | 10, 20, 30 mg/kg/day (oral) | Dose-dependent tumor growth inhibition; regression at 30 mg/kg.[1][6] |
| HER2+ Breast Cancer | MDA-MB-453 | 10, 20 mg/kg/day (oral) | Significant tumor growth inhibition.[1][6] |
| HER2+ Breast Cancer | JIMT-1 | 10, 20 mg/kg/day (oral) | Significant tumor growth inhibition.[1][6] |
| Glioblastoma | U251 (orthotopic) | 25 mg/kg/day (oral) | Significant inhibition of tumor growth and prolonged survival.[1][6] |
| Gastric Cancer | HGC-27 | 10, 20, 30 mg/kg/day | 80.2-98.6% tumor growth inhibition. |
Phase I Clinical Trial (NCT01971515) Results for this compound
| Treatment Arm | Recommended Phase 2 Dose | Key Efficacy Results |
| This compound Monotherapy | 240 mg once daily | 27.4% of patients had stable disease at 12 weeks.[8][9][10][11][12] |
| This compound + Trastuzumab | 160 mg once daily | One partial response with PFS of 31 months in a breast cancer patient.[8][9][10][11][12] |
| This compound + Tamoxifen | 160 mg once daily or 240 mg intermittent | One partial response with PFS of 2.7 months in a breast cancer patient.[8][9][10][11][12] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from preclinical studies evaluating the anti-proliferative effects of this compound.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA)
-
0.08% (wt/v) Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
10 mM Tris base
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density that ensures exponential growth for 72 hours.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.3 nM to 50 µM.[1] Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.08% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with 10 mM Tris base.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis of PAM Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1]
Materials:
-
Cancer cell lines or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., p-p70S6K, t-p70S6K, p-Akt, t-Akt, p-S6, t-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 0.3 µM or 1 µM for 24 hours) or a vehicle control.[1] For in vivo samples, collect tumor tissue at specified time points after treatment.
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the establishment of xenograft models to evaluate the in vivo efficacy of this compound.[1][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10, 20, or 30 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Combination Therapy Protocols
Based on clinical and preclinical findings, this compound shows promise in combination with other targeted therapies.
This compound in Combination with Trastuzumab (for HER2+ Cancers)
Preclinical studies have shown synergistic effects of this compound and trastuzumab in HER2+ gastric and breast cancer models.[14]
In Vitro Protocol:
-
Use a HER2+ cancer cell line (e.g., OE-19 for gastric cancer).
-
Treat cells with a matrix of concentrations of this compound and trastuzumab.
-
Perform a cell proliferation assay (as described above) after 72 hours.
-
Analyze the data for synergy using methods such as the Bliss independence model or Combination Index (CI).
-
For mechanistic studies, perform western blot analysis to assess the impact on the PI3K/Akt and MAPK pathways (e.g., p-S6, p-Akt, p-ERK).
In Vivo Protocol:
-
Establish xenografts using a HER2+ cancer cell line (e.g., OE-19).
-
Randomize mice into four groups: Vehicle, this compound alone, Trastuzumab alone, and this compound + Trastuzumab.
-
Administer treatments as per established dosing schedules (e.g., this compound orally daily, trastuzumab intraperitoneally weekly).
-
Monitor tumor growth and body weight.
-
At the end of the study, perform pharmacodynamic analysis on tumor tissues.
This compound in Combination with Tamoxifen (for ER+ Cancers)
A phase I trial has demonstrated the clinical activity of this compound in combination with tamoxifen in patients with advanced breast cancer.[8][9][10][11][12]
In Vitro Protocol:
-
Use an ER+ breast cancer cell line (e.g., MCF-7).
-
Treat cells with a range of concentrations of this compound and 4-hydroxytamoxifen (the active metabolite of tamoxifen).
-
Assess cell proliferation after 72-96 hours.
-
Evaluate synergy using appropriate models.
In Vivo Protocol:
-
Establish ER+ breast cancer xenografts in ovariectomized mice supplemented with estrogen pellets.
-
Randomize mice into treatment groups: Vehicle, this compound alone, Tamoxifen alone, and this compound + Tamoxifen.
-
Administer this compound orally and tamoxifen via oral gavage or in the diet.
-
Monitor tumor growth and body weight.
Conclusion
This compound is a promising dual p70S6K and Akt inhibitor with demonstrated preclinical and clinical activity as a single agent and in combination therapies. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. The ability of this compound to overcome resistance to established targeted therapies highlights its potential to address significant unmet needs in oncology. Further research is warranted to explore additional synergistic combinations and to identify predictive biomarkers for patient selection.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. e-century.us [e-century.us]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Collection - Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 12. Research Portal [scholarship.miami.edu]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying M2698 Resistance Genes Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Abstract
M2698 is a potent, orally bioavailable dual inhibitor of p70S6K and Akt, key components of the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2][3][4][5] Dysregulation of the PAM pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[1][3] this compound has demonstrated anti-tumor activity in preclinical models and is under investigation in clinical trials.[1][6][7] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and predicting patient response.
Introduction to this compound and the PAM Pathway
This compound is an ATP-competitive inhibitor that targets both p70 S6 Kinase (p70S6K) and Akt (specifically Akt1 and Akt3), with an IC50 of 1 nM for each.[1][2][3] By dually targeting these kinases, this compound not only inhibits the downstream effects of mTORC1 signaling but also mitigates the compensatory activation of Akt that can occur with mTORC1-only inhibitors.[1][3] The PAM pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is implicated in approximately 30% of human cancers.[1][3]
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify genes that, when knocked out, lead to a specific phenotype, such as drug resistance.[8][9][10][11][12] By systematically knocking out every gene in the genome, researchers can identify which genetic alterations allow cancer cells to survive and proliferate in the presence of a drug like this compound.
This compound Signaling Pathway
The following diagram illustrates the simplified PI3K/Akt/mTOR (PAM) signaling pathway and the points of inhibition by this compound.
Caption: Simplified PI3K/Akt/mTOR (PAM) pathway showing dual inhibition of Akt and p70S6K by this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Cell Line Selection and Preparation
-
Cell Line: Choose a cancer cell line known to be sensitive to this compound. For example, MDA-MB-468 (triple-negative breast cancer) or U251 (glioblastoma) have been shown to be sensitive.[1]
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9. Select for Cas9-positive cells using an appropriate antibiotic (e.g., blasticidin).
-
Quality Control: Confirm Cas9 activity using a functional assay (e.g., GFP knockout with a GFP-targeting sgRNA).
Lentiviral CRISPR Library Transduction
-
Library: Use a genome-scale sgRNA library (e.g., GeCKO, TKOv3).[9]
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Representation: Maintain a sufficient number of cells to ensure high representation of the library (at least 500 cells per sgRNA).
-
Selection: Select for transduced cells using puromycin.
This compound Drug Selection
-
Dose Response: Determine the IC80 (the concentration that inhibits 80% of cell growth) of this compound for the Cas9-expressing cell line. This concentration will be used for the screen to provide a strong selective pressure.
-
Screening:
-
Split the sgRNA library-transduced cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the IC80 concentration of this compound).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Replenish the this compound-containing media every 2-3 days.
-
Genomic DNA Extraction and Sequencing
-
Harvesting: Harvest cells from both the control and this compound-treated populations at the end of the selection period. Also, harvest a sample of the initial library-transduced population as a baseline (T0).
-
gDNA Extraction: Extract genomic DNA (gDNA) from all cell pellets.
-
PCR Amplification: Amplify the sgRNA-encoding regions from the gDNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each population.
Data Analysis
-
Read Counting: Align the sequencing reads to the sgRNA library to get the read count for each sgRNA.
-
Hit Identification: Use software packages like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Gene Ranking: Rank the genes based on the statistical significance of the enrichment of their corresponding sgRNAs. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.
CRISPR Screen Workflow
The following diagram outlines the experimental workflow for the CRISPR-Cas9 screen.
Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes.
Data Presentation
The results from the CRISPR screen data analysis can be summarized in a table. The following is an example of how to present the top gene hits. The values presented are hypothetical and for illustrative purposes only.
| Rank | Gene Symbol | Description | Log2 Fold Change (this compound/Control) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | E3 Ubiquitin Ligase | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE_B | Kinase Scaffolding Protein | 5.2 | 3.5e-8 | 5.1e-7 |
| 3 | GENE_C | Transcription Factor | 4.9 | 8.1e-7 | 9.3e-6 |
| 4 | GENE_D | Membrane Transporter | 4.5 | 1.5e-6 | 1.6e-5 |
| 5 | GENE_E | Component of mTORC2 | 4.1 | 5.6e-6 | 4.8e-5 |
Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen. This table ranks the top candidate genes whose knockout leads to the strongest enrichment in the this compound-treated cell population. A high positive Log2 Fold Change indicates that the loss of the gene confers a survival advantage in the presence of the drug.
Validation of Top Hits
Following the primary screen, it is essential to validate the top candidate genes.
-
Individual Gene Knockout: Generate individual knockout cell lines for each of the top 5-10 candidate genes using 2-3 different sgRNAs per gene to control for off-target effects.
-
Proliferation Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a range of this compound concentrations.
-
Confirmation: A confirmed hit will show a rightward shift in the dose-response curve, indicating an increase in the IC50 and confirming a resistance phenotype.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the p70S6K/Akt dual inhibitor, this compound. The identification of such resistance mechanisms is a critical step in understanding the long-term efficacy of this compound and will inform the development of rational combination therapies to overcome or prevent the emergence of resistance in a clinical setting. The provided protocols and workflows offer a robust starting point for researchers aiming to elucidate the genetic basis of this compound resistance.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with M2698
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698 (also known as MSC2363318A) is a potent, orally active, and ATP-competitive dual inhibitor of p70S6 Kinase (p70S6K) and Akt (also known as Protein Kinase B).[1][2][3] It demonstrates high potency with IC50 values of 1 nM for p70S6K, Akt1, and Akt3.[1][2][3] this compound targets the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in various human cancers.[2][4] A key feature of this compound is its ability to overcome the compensatory feedback loop that leads to Akt activation, a common limitation of other PAM pathway inhibitors like mTORC1 rapalogs.[4][5] Furthermore, this compound can cross the blood-brain barrier, making it a promising candidate for treating cancers involving the central nervous system.[1][4]
These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the PI3K/Akt/mTOR pathway.
This compound: Summary of In Vitro and In Vivo Activity
The following tables summarize the quantitative data on this compound's inhibitory activity from various studies.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of this compound
| Target/Assay | IC50 | Cell Line (for cell-based assays) | Reference |
| p70S6K | 1 nM | N/A (Biochemical Assay) | [1][3][4] |
| Akt1 | 1 nM | N/A (Biochemical Assay) | [1][3][4] |
| Akt3 | 1 nM | N/A (Biochemical Assay) | [1][3][4] |
| pGSK3β (indirect) | 17 nM | MDA-MB-468 | [4] |
| pS6 (indirect) | 15 nM | In vivo model | [1] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Receptor Status | Reference |
| MDA-MB-468 | 0.3 - 1.1 (range) | Triple-Negative | [4] |
| MDA-MB-453 | 0.3 - 1.1 (range) | Her2-expressing | [4] |
| JIMT-1 | 0.3 - 1.1 (range) | Her2-expressing | [4] |
| HCC1419 | Not specified | Not specified | [4] |
| General Breast Cancer Lines | 0.02 - 8.5 (range) | Various | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for a high-throughput screening campaign.
References
- 1. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput, cell-based screening method for siRNA and small molecule inhibitors of mTORC1 signaling using the In Cell Western technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M2698 in PI3K/Akt/mTOR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2698 (also known as MSC2363318A) is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[1] this compound's unique mechanism of simultaneously targeting both p70S6K and Akt allows it to effectively block the PI3K/Akt/mTOR pathway and overcome the compensatory feedback loop that can limit the efficacy of other inhibitors targeting this pathway.[1][4][5] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating cancers of the central nervous system.[1][4][5]
These application notes provide a summary of this compound's activity and detailed protocols for its use in studying the PI3K/Akt/mTOR signaling pathway.
Data Summary
In Vitro Kinase and Cell-Based Assay Data
This compound demonstrates high potency against its primary targets and within cellular systems. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
| Target/Assay | IC50 Value | Notes |
| p70S6K | 1 nM | Radiometric protein kinase assay.[1] |
| Akt1 | 1 nM | Radiometric protein kinase assay.[1][2][3] |
| Akt3 | 1 nM | Radiometric protein kinase assay.[1][2][3] |
| pGSK3β (indirect inhibition) | 17 nM | Measured in MDA-MB-468 human breast cancer cells.[1][2][3] |
| pS6 (indirect inhibition) | 15 nM (in vivo) | Estimated from in vivo studies.[1][2][3] |
| pS6 (inhibition) | 11 nM | Measured in MDA-MB-468 human breast cancer cells.[2] |
| Cell Proliferation | 0.02-8.5 µM | IC50 range across a panel of 81 human cancer cell lines, including breast cancer.[2][3] |
Kinase Selectivity
This compound exhibits a favorable selectivity profile. In a panel of 264 human kinases, only a few were inhibited with an IC50 within a 10-fold range of p70S6K, indicating a high degree of specificity for its intended targets.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental procedures for its characterization, the following diagrams are provided.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing M2698 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of M2698 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MSC2363318A) is an orally active, ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3) with IC50 values in the low nanomolar range.[1][2] It functions by targeting the PI3K/Akt/mTOR (PAM) signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3] By simultaneously inhibiting both p70S6K and Akt, this compound can block the downstream effects of the PAM pathway and overcome the compensatory feedback loop that can lead to Akt activation when only mTORC1 is targeted.[4][5]
Q2: What is a typical concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line. In a panel of 81 human tumor cell lines, this compound inhibited proliferation in a dose-dependent manner with concentrations ranging from 0.3 nM to 50 µM over a 72-hour incubation period.[1][6][5] For many breast cancer cell lines, the IC50 values (the concentration required to inhibit cell proliferation by 50%) were found to be between 0.02 and 8.5 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[7] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 125 mg/mL (277.86 mM); sonication may be required to fully dissolve the compound.[1] For storage, the stock solution in solvent can be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.[1] When preparing working solutions for your assay, it is advisable to perform serial dilutions in your cell culture medium. To avoid precipitation, it's recommended to first dilute the DMSO stock in a small volume of medium before adding it to the final volume. The final DMSO concentration in the cell culture should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]
Q4: I am observing high background in my cell viability assay. What are the possible causes and solutions?
High background can mask the true signal in your assay and reduce its sensitivity.[8] Common causes include:
-
Insufficient washing or blocking: Ensure all wash steps are performed thoroughly to remove unbound reagents.[8][9]
-
Reagent concentration: Using reagents at too high a concentration can lead to non-specific signal.[8]
-
Contamination: Microbial contamination of reagents or cell cultures can interfere with the assay.[10]
-
Autofluorescence: Some cellular components or media constituents (like phenol red) can fluoresce, leading to high background in fluorescence-based assays.[9] Using appropriate controls, such as wells with cells but no assay reagent, can help identify and subtract this background.
Q5: How can I confirm that this compound is inhibiting its intended targets in my cells?
To verify the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of downstream targets of p70S6K and Akt. A common marker for p70S6K activity is the phosphorylation of ribosomal protein S6 (pS6), and for Akt activity, the phosphorylation of GSK3β (pGSK3β).[5] Treatment with effective concentrations of this compound should lead to a dose-dependent decrease in the levels of pS6 and pGSK3β. For example, in HCC1419 and MDA-MB-453 breast cancer cells, treatment with 0.3 µM or 1 µM this compound for 24 hours resulted in reduced pS6 levels.[5]
Data Summary
This compound In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| p70S6K IC50 | 1 nM | Biochemical Assay | [1][2] |
| Akt1 IC50 | 1 nM | Biochemical Assay | [1][2] |
| Akt3 IC50 | 1 nM | Biochemical Assay | [1][2] |
| pGSK3β IC50 (indirect) | 17 nM | MDA-MB-468 cells | [2] |
| pS6 IC50 (indirect) | 15 nM | In vivo | [2] |
| Cell Proliferation IC50 | 0.02 - 8.5 µM | Breast cancer cell lines | [1][2] |
Recommended Concentration Ranges for Cell Viability Assays
| Assay Type | Concentration Range | Incubation Time | Reference |
| Initial Dose-Response | 0.3 nM - 50 µM | 72 hours | [1][5] |
| Target Engagement (Western Blot) | 0.3 µM - 1 µM | 24 hours | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add the this compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot for Target Engagement
This protocol is based on methods used to confirm the mechanism of action of this compound.[6]
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.3 µM and 1 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-S6 (Ser240/244), S6, p-Akt (Ser473), Akt, p-GSK3β (Ser9), and GSK3β overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound dual-inhibits Akt and p70S6K in the PAM pathway.
Caption: Experimental workflow for this compound cell viability assay.
Caption: Troubleshooting guide for high background in viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | mTOR | Akt | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
M2698 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of M2698 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3).[1][2] It is being investigated as an anti-cancer agent due to its ability to inhibit the PI3K/Akt/mTOR (PAM) signaling pathway, which is often dysregulated in cancer.[1] By dually targeting p70S6K and Akt, this compound can block tumor growth and overcome compensatory feedback loops that can limit the effectiveness of other inhibitors targeting this pathway.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions:
-
-20°C: Use within 1 month.
-
-80°C: Use within 6 months.
It is crucial to protect the stock solution from light and store it under a nitrogen atmosphere if possible. To avoid repeated freeze-thaw cycles, it is recommended to store the solution in single-use aliquots.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO.[2] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[2] However, most small molecule kinase inhibitors, including this compound, are lipophilic and have low aqueous solubility.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, as most cell lines can tolerate this level.
-
Serial dilution in DMSO: Before adding to your aqueous buffer, perform serial dilutions of your concentrated stock in DMSO to lower the concentration.
-
Dropwise addition with vortexing: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while continuously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use of surfactants or co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent may help to maintain solubility.
Troubleshooting Guide: this compound Degradation in Solution
While specific degradation data for this compound is not publicly available, based on studies of structurally similar quinazoline-based kinase inhibitors such as gefitinib and erlotinib, the following troubleshooting guide can be used to address potential stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in aqueous buffer at neutral or physiological pH. | Oxidative Degradation. Quinazoline derivatives can be susceptible to oxidation. Gefitinib, a similar compound, shows significant degradation under oxidative stress (e.g., in the presence of hydrogen peroxide). | - Prepare fresh working solutions daily. - Degas aqueous buffers before use. - Consider adding a small amount of an antioxidant if compatible with the experimental setup. |
| Inconsistent results in experiments conducted under bright light. | Photodegradation. Although some quinazolines are stable under UV light, it is a potential stress factor. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to direct light during experimental procedures. |
| Degradation of this compound in acidic or basic buffers. | Hydrolysis. Quinazoline rings can be susceptible to hydrolysis, especially when heated in acidic or basic solutions. While some are stable in cold dilute acids and bases, boiling can cause degradation. Erlotinib has shown sensitivity to acidic pH. | - Avoid prolonged storage in strongly acidic or basic aqueous solutions. - If extreme pH is required for an experiment, perform it over a short duration and at a controlled, lower temperature. |
| Precipitation or degradation after heating the solution. | Thermal Instability. While gentle heating can aid in initial dissolution, prolonged exposure to high temperatures can lead to degradation. | - Avoid excessive heating. If warming is necessary for dissolution, do so gently and for a minimal amount of time. - Store solutions at the recommended temperatures (-20°C or -80°C). |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the this compound signaling pathway and a general workflow for assessing its stability.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: Workflow for this compound stability assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. c. In a separate sterile tube, add the required volume of the pre-warmed (room temperature) aqueous buffer. d. While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or diluted stock) dropwise to achieve the final desired concentration (e.g., for a 1:1000 dilution to get 10 µM, add 1 µL of 10 mM stock to 999 µL of buffer). e. Continue vortexing for an additional 30 seconds to ensure homogeneity. f. Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Protocol 2: Forced Degradation Study of this compound in Solution
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products. This protocol is based on the ICH Q1A(R2) guidelines for forced degradation studies.
Materials:
-
This compound working solution (e.g., 1 mg/mL in a suitable solvent system like 50:50 acetonitrile:water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, prepare a sample of the this compound solution and a corresponding blank (solvent without this compound).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place the this compound solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C) for a specified duration.
-
Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample and the blank.
-
Analyze the samples using a validated stability-indicating HPLC-MS/MS method.
-
Quantify the remaining this compound and any degradation products formed.
-
Characterize the major degradation products using mass spectrometry data.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table. Note that the values provided are hypothetical and should be replaced with experimental data.
| Stress Condition | Duration | Temperature | % this compound Remaining (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 95% | DP1 |
| 0.1 M NaOH | 24 hours | 60°C | 92% | DP2 |
| 3% H₂O₂ | 8 hours | Room Temp | 75% | DP3, DP4 |
| Heat | 48 hours | 80°C | 98% | Minor degradation |
| Light Exposure | ICH Q1B | Ambient | >99% | No significant degradation |
| Control | 48 hours | Room Temp | >99% | No significant degradation |
| (DP = Degradation Product) |
References
Troubleshooting M2698 inconsistent Western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M2698, a dual p70S6K and Akt inhibitor, in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70 S6 Kinase (p70S6K) and Akt (specifically Akt1 and Akt3).[1][2][3] It targets the PI3K/Akt/mTOR (PAM) signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of this pathway is common in many cancers.[1][2] this compound's dual-action is designed to inhibit tumor growth by blocking p70S6K activity while simultaneously preventing the compensatory activation of Akt, a common resistance mechanism seen with other mTOR inhibitors.[1][4]
Q2: What are the key downstream targets to monitor by Western blot after this compound treatment?
A2: The primary downstream markers to assess this compound activity are the phosphorylation levels of substrates for p70S6K and Akt. Key targets include:
-
Phospho-S6 Ribosomal Protein (p-S6): A substrate of p70S6K. A decrease in p-S6 (specifically at Ser240/244) is a direct indicator of p70S6K inhibition.[1][4]
-
Phospho-GSK3β (p-GSK3β): A substrate of Akt. A decrease in p-GSK3β (at Ser9) indicates Akt inhibition.[1][4]
-
Phospho-Akt (p-Akt): While this compound inhibits Akt activity, some studies have observed a compensatory feedback loop that can lead to increased Akt phosphorylation (e.g., at Thr308) even as downstream signaling is blocked.[1][3] It is crucial to also measure total levels of these proteins (t-S6, t-GSK3β, t-Akt) to confirm that changes in phosphorylation are not due to changes in total protein expression.[1][4]
Q3: What concentrations of this compound are typically effective in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In vitro studies have shown this compound to be highly potent, with IC50 values of 1 nM for p70S6K, Akt1, and Akt3.[2][3][5] Inhibition of downstream targets like pS6 and pGSK3β has been observed in the low nanomolar range (IC50 = 11-17 nM).[1][4] For Western blot analysis, concentrations ranging from 0.3 µM to 1 µM for 24 hours have been effectively used to demonstrate inhibition of the PAM pathway in cell lines like HCC1419 and MDA-MB-453.[1][4]
This compound Potency and Efficacy Data
| Target/Process | IC50 Value | Cell Line/System | Reference |
| p70S6K | 1 nM | In vitro kinase assay | [1][2][5] |
| Akt1 | 1 nM | In vitro kinase assay | [1][2][5] |
| Akt3 | 1 nM | In vitro kinase assay | [1][2][5] |
| pS6 (indirect) | 15 nM | In vivo | [1][2] |
| pGSK3β (indirect) | 17 nM | MDA-MB-468 cells | [1][2] |
| Cell Proliferation | 0.02-8.5 µM | Breast cancer cell lines | [2][3] |
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots to assess the effects of this compound.
Issue 1: Weak or No Signal for Phosphorylated Proteins (e.g., p-S6, p-GSK3β)
-
Possible Cause: Ineffective this compound treatment.
-
Solution: Ensure this compound was properly dissolved and added to the cell culture media at the desired final concentration. Verify the treatment duration and consider a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
-
Possible Cause: Low abundance of the target protein.
-
Solution: Increase the amount of protein loaded onto the gel.[6] Consider using a positive control cell line known to have high basal levels of the target protein.
-
-
Possible Cause: Suboptimal antibody concentration.
-
Possible Cause: Issues with protein transfer.
Issue 2: High Background on the Western Blot
-
Possible Cause: Insufficient blocking.
-
Possible Cause: Antibody concentration is too high.
-
Possible Cause: Inadequate washing.
Issue 3: Non-Specific Bands are Observed
-
Possible Cause: Primary antibody is not specific enough.
-
Solution: Use a highly specific monoclonal antibody if available.[9] Check the antibody datasheet to ensure it has been validated for Western blotting in the species you are using.
-
-
Possible Cause: Protein overloading.
-
Possible Cause: Sample degradation.
-
Solution: Prepare fresh cell lysates and add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[10]
-
Issue 4: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, confluency at the time of treatment, and serum concentrations in the media.
-
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure complete and consistent cell lysis and accurate protein concentration determination for equal loading.[6]
-
-
Possible Cause: Procedural variations in the Western blot protocol.
-
Solution: Standardize all incubation times, temperatures, and washing steps.[7] Use fresh buffers for each experiment.
-
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
After treating cells with this compound or vehicle control (e.g., 0.1% DMSO) for the desired time, wash the cells once with ice-cold PBS.[1][4]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit.[1][4]
-
Add 4x Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blotting
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[1][4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6, anti-p-GSK3β, anti-t-S6, anti-t-Akt from a reputable supplier like Cell Signaling Technologies) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe for other proteins, such as a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: Standard workflow for Western blot analysis.
Caption: Decision tree for troubleshooting Western blots.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. bosterbio.com [bosterbio.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Western blot protocol | Abcam [abcam.com]
M2698 Technical Support Center: Troubleshooting Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of M2698 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70 S6 kinase (p70S6K) and Akt (specifically Akt1 and Akt3).[1][2][3][4] It is designed to inhibit the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in cancer.[1][3] By dually targeting both p70S6K and Akt, this compound aims to block downstream signaling more effectively and overcome the compensatory feedback loop that can lead to Akt activation when only mTORC1 is inhibited.[1][2]
Q2: What are the known on-target effects of this compound in cell lines?
In cell lines, this compound has been shown to inhibit the phosphorylation of direct downstream substrates of p70S6K and Akt. This includes a dose-dependent reduction in the phosphorylation of S6 ribosomal protein (a substrate of p70S6K) and GSK3β (a substrate of Akt).[1][2] This on-target activity leads to the inhibition of cell proliferation in a variety of cancer cell lines, particularly those with dysregulated PAM pathway signaling.[1]
Q3: What are the known off-target kinases of this compound?
A kinase selectivity screen against 264 kinases identified six kinases that were inhibited by this compound with an IC50 value within a 10-fold range of its IC50 for p70S6K.[1][2] These kinases are:
-
MSK1 (Mitogen- and stress-activated protein kinase 1)
-
MSK2 (Mitogen- and stress-activated protein kinase 2)
-
PKG1a (cGMP-dependent protein kinase 1 alpha)
-
PKG1b (cGMP-dependent protein kinase 1 beta)
-
PKA (Protein Kinase A)
-
PrKX (Protein Kinase X-linked)
Q4: Are there any known off-target effects of this compound related to Akt2?
While this compound is a potent inhibitor of Akt1 and Akt3, its activity against Akt2 is less pronounced.[5] This selectivity is a potential advantage, as inhibition of Akt2 has been linked to hyperglycemia.[6] However, at higher concentrations, off-target binding to Akt2 could potentially occur.[5]
Q5: Can this compound cross the blood-brain barrier and are there any associated CNS-related off-target effects?
Yes, this compound is known to cross the blood-brain barrier.[1][3][4] While this is advantageous for treating brain tumors, it can also lead to central nervous system (CNS)-related off-target effects.[1][6] In clinical trials, side effects such as abnormal dreams, anxiety, and in one instance, psychosis have been reported.[6][7] Researchers should be aware of potential neuronal effects in cell culture models that express the relevant receptors and pathways.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high levels of apoptosis or cytotoxicity at low concentrations. | Off-target effects on kinases essential for cell survival. | 1. Confirm the IC50 of this compound in your specific cell line. 2. Lower the concentration of this compound to a range that is selective for p70S6K/Akt inhibition. 3. Use a more specific p70S6K or Akt inhibitor as a control to dissect the phenotype. 4. Evaluate the expression levels of known off-target kinases (MSK1/2, PKA, etc.) in your cell line. |
| Lack of inhibition of S6 or GSK3β phosphorylation. | 1. Cell line is resistant to this compound. 2. Drug is inactive. 3. Suboptimal experimental conditions. | 1. Verify the integrity and concentration of your this compound stock. 2. Ensure your cell line has an active PAM pathway. 3. Optimize treatment time and concentration. A 24-hour incubation is a good starting point.[1] 4. Check for mutations in the PAM pathway that might confer resistance. |
| Contradictory results compared to other p70S6K or mTOR inhibitors (e.g., rapamycin). | This compound's dual inhibition of Akt and its specific off-target profile. | 1. Remember that rapalogs primarily inhibit mTORC1, which can lead to a feedback activation of Akt. This compound's simultaneous inhibition of Akt prevents this.[1] 2. Consider the roles of this compound's off-targets (e.g., MSK1/2, PKA) in your experimental system, as they might contribute to the observed phenotype. |
| Changes in cell morphology or signaling pathways unrelated to PI3K/Akt/mTOR. | Activation or inhibition of off-target pathways. | 1. Review the known off-target kinases of this compound and their downstream signaling pathways. 2. Perform a phosphoproteomics or RNA-seq experiment to identify affected pathways. 3. Use inhibitors for the suspected off-target kinases as controls to see if they replicate the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| p70S6K | 1 | Radiometric Protein Kinase Assay |
| Akt1 | 1 | Radiometric Protein Kinase Assay |
| Akt3 | 1 | Radiometric Protein Kinase Assay |
| pS6 (cellular) | 11 (MDA-MB-468 cells) | Western Blot |
| pGSK3β (cellular) | 17 (MDA-MB-468 cells) | Western Blot |
Data compiled from multiple sources.[1][2][4][8]
Table 2: Kinase Selectivity of this compound
| Kinase | Inhibition |
| MSK1 | IC50 within 10-fold of p70S6K IC50 |
| MSK2 | IC50 within 10-fold of p70S6K IC50 |
| PKG1a | IC50 within 10-fold of p70S6K IC50 |
| PKG1b | IC50 within 10-fold of p70S6K IC50 |
| PKA | IC50 within 10-fold of p70S6K IC50 |
| PrKX | IC50 within 10-fold of p70S6K IC50 |
This compound was screened against a panel of 264 kinases.[1][2]
Visualizations
Caption: this compound dual-inhibits p70S6K and Akt, with potential off-target effects.
Caption: A workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
1. Radiometric Protein Kinase Assay for IC50 Determination
This protocol is a generalized method based on descriptions of assays used to characterize this compound.[1]
-
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., p70S6K, Akt1, Akt3, or off-target kinases).
-
Kinase-specific substrate (e.g., myelin basic protein for p70S6K).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer.
-
This compound serial dilutions.
-
DMSO (vehicle control).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity remaining compared to the DMSO control for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Western Blot Analysis of Cellular Phospho-Substrates
This protocol is to assess the in-cell activity of this compound by measuring the phosphorylation status of downstream targets.
-
Objective: To determine the IC50 of this compound for the inhibition of S6 and GSK3β phosphorylation in a cell line.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-468).
-
Complete cell culture medium.
-
This compound serial dilutions.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Acquire images and perform densitometry analysis to quantify the ratio of phosphorylated protein to total protein.
-
Calculate the IC50 for the inhibition of phosphorylation as described in the kinase assay protocol.
-
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698 Technical Support Center: Minimizing Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of M2698 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Gastrointestinal Toxicity (e.g., Diarrhea, Weight Loss)
Q1: We are observing significant diarrhea and weight loss in our mouse cohort treated with this compound. What are the potential causes and how can we mitigate this?
A1: Gastrointestinal (GI) toxicity is a known class effect of many kinase inhibitors, and has been observed in clinical trials of this compound.[1][2] In animal studies, this can manifest as diarrhea, dehydration, and subsequent weight loss.
Potential Causes:
-
On-target effects: Inhibition of p70S6K and AKT in the gastrointestinal tract can disrupt normal cellular homeostasis and function.
-
Off-target effects: Although this compound is relatively selective, off-target kinase inhibition could contribute to GI toxicity.[3][4][5]
-
Formulation/Vehicle effects: The vehicle used for oral gavage may cause GI upset in some animals.
-
Dose level: Higher doses of this compound are more likely to induce GI toxicity.[1]
Mitigation Strategies:
-
Dose Optimization:
-
Dose Reduction: If significant toxicity is observed, consider reducing the dose of this compound. Efficacy can still be maintained at lower, better-tolerated doses.[5]
-
Intermittent Dosing: Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery and reduce cumulative toxicity. A similar approach was found to be manageable in clinical settings.[2]
-
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.
-
Nutritional Support: Offer highly palatable and easily digestible food, such as hydrogel or mash diet, to encourage food intake and prevent significant weight loss.
-
Anti-diarrheal Agents: While not standard in preclinical studies, in cases of severe diarrhea, consultation with a veterinarian regarding the use of anti-diarrheal medications like loperamide may be considered, though potential drug-drug interactions should be evaluated.[6][7]
-
-
Formulation and Administration:
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out any vehicle-induced GI effects.
-
Acclimatization: Acclimatize animals to the oral gavage procedure to minimize stress, which can exacerbate GI issues.
-
Q2: What specific parameters should we monitor to assess gastrointestinal toxicity?
A2: A comprehensive monitoring plan is crucial for early detection and management of GI toxicity.
| Parameter | Monitoring Frequency | Description |
| Body Weight | Daily | A sensitive indicator of overall health. A weight loss of >15-20% from baseline is a common endpoint. |
| Clinical Signs | Daily | Observe for signs of distress, including hunched posture, ruffled fur, lethargy, and dehydration (skin tenting). |
| Fecal Consistency | Daily | Visually inspect feces for signs of diarrhea (loose or liquid stools). A fecal scoring system can be implemented for quantitative assessment. |
| Food and Water Intake | Daily (if possible) | Monitor for changes in consumption, which can be an early sign of toxicity. |
Experimental Protocol: Monitoring and Management of Gastrointestinal Toxicity
-
Baseline Data Collection: Record the body weight of each animal for at least three consecutive days before the start of the study to establish a stable baseline.
-
Daily Monitoring:
-
Weigh each animal at approximately the same time each day.
-
Perform a thorough clinical observation of each animal, noting any changes in posture, activity, and fur condition.
-
Visually assess the feces in the cage for consistency.
-
-
Intervention Thresholds:
-
Weight Loss of 10-15%: Provide supplemental nutrition (e.g., recovery gel, wet mash).
-
Weight Loss of >15%: Consider a dose reduction or a temporary dosing holiday. Provide subcutaneous fluids.
-
Severe Diarrhea: Consult with veterinary staff for potential therapeutic interventions.
-
Weight Loss of >20% or signs of moribundity: Euthanize the animal in accordance with IACUC guidelines.
-
Issue: Neurological Toxicity (e.g., Abnormal Behavior)
Q1: Some mice treated with this compound are showing unusual behaviors like circling or head tilting. What could be the cause and what should we do?
A1: this compound is known to cross the blood-brain barrier.[3][4][5] While this is advantageous for treating brain tumors, it can also lead to neurological side effects. In clinical trials, abnormal dreams and, in one instance, psychosis were reported.[1] In mice, neurological toxicity can manifest as changes in motor function or behavior.
Potential Causes:
-
On-target inhibition: The PI3K/AKT/mTOR pathway plays a critical role in neuronal function, and its inhibition can lead to neurological disturbances.
-
High drug concentration in the CNS: The ability of this compound to penetrate the brain could lead to high local concentrations, causing adverse effects.
Mitigation and Management:
-
Dose Adjustment: As with GI toxicity, a dose reduction or intermittent dosing schedule should be the first line of action.
-
Careful Observation: Implement a detailed behavioral and neurological monitoring plan.
-
Environmental Enrichment: Providing a more stimulating environment may help in assessing and potentially mitigating subtle neurological changes.
Q2: How can we systematically monitor for neurological side effects in our animal studies?
A2: A functional observational battery (FOB) or a modified Irwin test can be used to systematically assess neurological function.
| Parameter | Monitoring Frequency | Description |
| General Appearance & Behavior | At least twice weekly | Observe for changes in posture, gait, grooming, and any stereotypic behaviors (e.g., circling, repetitive head movements). |
| Motor Function | At least twice weekly | Assess grip strength and performance on a rotarod to detect deficits in coordination and balance. |
| Reflexes | At least twice weekly | Check righting reflex and pinna reflex. |
| Autonomic Function | At least twice weekly | Observe for signs like piloerection, changes in pupil size, or excessive salivation. |
Experimental Protocol: Neurological Assessment (Modified Irwin Test)
-
Baseline Assessment: Perform a baseline neurological assessment on all animals before the start of treatment.
-
Scheduled Assessments: Conduct the assessment at regular intervals (e.g., twice a week) and at the time of peak plasma concentration of this compound, if known.
-
Procedure:
-
Place the animal in a clear observation box and observe its undisturbed behavior for 5 minutes, scoring parameters like posture, gait, and spontaneous activity.
-
Handle the animal to assess its reaction to handling, muscle tone, and reflexes.
-
Conduct specific tests for motor coordination (e.g., rotarod) and sensory function.
-
-
Scoring: Use a standardized scoring system to quantify observations. Any significant deviation from baseline or the control group should be noted and may warrant a dose adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: Published preclinical studies have used doses ranging from 10 mg/kg to 30 mg/kg administered orally once daily.[5] A dose of 30 mg/kg resulted in tumor regression in an MDA-MB-468 xenograft model.[5] It is recommended to start with a dose in the lower end of this range (e.g., 10 mg/kg) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q2: What is the appropriate vehicle for formulating this compound for oral administration in mice?
A2: A commonly used vehicle for this compound in preclinical studies is a suspension in 0.5% HPMC (hydroxypropyl methylcellulose) and 0.25% Tween-20 in a 100 mM citrate buffer (pH 3) .
Q3: How should this compound be administered to mice?
A3: Oral gavage is the standard method of administration to ensure accurate dosing.
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: this compound is a relatively selective kinase inhibitor. In a panel of 264 kinases, only 6 had an IC50 within a 10-fold range of that for p70S6K.[3][4][5] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially when interpreting unexpected toxicities.
Q5: Can this compound be combined with other therapies in animal models?
A5: Yes, this compound has been studied in combination with other agents like trastuzumab and tamoxifen in clinical trials.[1][2] When designing combination studies in animals, it is important to first establish the toxicity profile of each agent individually to understand potential overlapping toxicities.
Data Summary
Table 1: Preclinical Efficacy of this compound in Mouse Xenograft Models
| Cell Line | Cancer Type | Dosing Regimen (oral, once daily) | Outcome | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10, 20, 30 mg/kg | Dose-dependent tumor growth inhibition; 30 mg/kg led to tumor regression. | [5] |
| MDA-MB-453 | HER2-expressing Breast Cancer | 10, 20 mg/kg | Significant tumor growth inhibition at both doses. | [5] |
| JIMT-1 | HER2+ Breast Cancer | 10, 20 mg/kg | Significant tumor growth inhibition at both doses. | [5] |
| U251 | Glioblastoma (orthotopic) | 25 mg/kg | Reduced brain tumor burden and prolonged survival. | [5] |
Table 2: Summary of this compound Toxicities Observed in Clinical Trials
| Toxicity Type | Common Adverse Events | Management in Clinical Trials | Reference |
| Gastrointestinal | Nausea, diarrhea, vomiting | Dose reduction, intermittent dosing | [1][2] |
| Neurological | Abnormal dreams, fatigue | Dose reduction | [1][2] |
| Psychiatric | Psychosis (one patient) | Dose de-escalation and treatment with risperidone | [1] |
| Other | Fatigue, increased gamma-glutamyltransferase, increased lipase | Dose interruption or reduction | [1] |
Visualizations
Caption: this compound dual-inhibits AKT and p70S6K in the PI3K pathway.
Caption: General workflow for this compound efficacy studies in mice.
Caption: Decision tree for managing this compound-related toxicity in animal studies.
References
- 1. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
M2698 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M2698, a dual inhibitor of p70S6K and Akt.
Troubleshooting Guide: Investigating this compound Resistance
This guide addresses common issues encountered during in vitro and in vivo experiments, particularly focusing on unexpected or reduced efficacy of this compound, which may suggest the development of resistance.
Question: We are observing reduced sensitivity to this compound in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?
Answer:
Reduced sensitivity to this compound can arise from several potential mechanisms, primarily centered around the PI3K/Akt/mTOR (PAM) pathway, which is the direct target of the drug. While specific resistance mechanisms to this compound are still an area of active research, based on its mode of action and known resistance patterns to other PAM pathway inhibitors, you can investigate the following possibilities:
-
Alterations in Drug Target:
-
Mutations in p70S6K1 or AKT: While not yet reported for this compound, mutations in the drug's direct targets, p70S6K1 (RPS6KB1) or AKT isoforms (AKT1, AKT3), could potentially alter the drug binding site and reduce its inhibitory effect.
-
Overexpression of p70S6K1 or AKT: Increased expression of the target proteins may require higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Parallel Pathways: Cancer cells can compensate for the inhibition of the PAM pathway by upregulating parallel survival pathways, such as the MAPK/ERK pathway or other receptor tyrosine kinase (RTK) signaling.[1][2]
-
Receptor Tyrosine Kinase (RTK) Switching: Cells may increase the expression or activity of other RTKs like EGFR, HER2, MET, or FGFR to reactivate downstream signaling independently of the initially targeted pathway.[1][2]
-
-
Downstream Alterations:
-
Constitutive Activation of Downstream Effectors: Mutations or alterations in proteins downstream of p70S6K and Akt could lead to their constitutive activation, rendering the inhibition of the upstream kinases ineffective.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.[3]
-
Question: Our in vivo xenograft model showed initial tumor growth inhibition with this compound treatment, but the tumors have started to regrow. How can we investigate this acquired resistance?
Answer:
Tumor regrowth in xenograft models after an initial response is a classic sign of acquired resistance. To investigate this, a multi-pronged approach is recommended:
-
Sample Collection: At the point of tumor relapse, carefully excise the resistant tumors and compare them with treatment-naive tumors from a control group.
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome or Targeted Sequencing: Analyze the DNA of resistant tumors to identify potential mutations in key genes of the PAM pathway (e.g., RPS6KB1, AKT1, AKT3, PIK3CA, PTEN) and other relevant cancer signaling pathways.
-
RNA Sequencing (RNA-Seq): Compare the gene expression profiles of resistant and sensitive tumors. Look for upregulation of genes involved in bypass pathways (e.g., MAPK pathway components, other RTKs) or drug efflux pumps.
-
-
Proteomic and Phospho-proteomic Analysis:
-
Western Blotting: Probe for the expression and phosphorylation status of key proteins in the PAM and parallel signaling pathways (e.g., p-Akt, p-p70S6K, p-S6, p-ERK). This can confirm if the drug is still inhibiting its direct targets and if bypass pathways are activated.
-
Immunohistochemistry (IHC): Analyze protein expression levels in the tumor tissue to observe changes in the localization and abundance of key signaling molecules.
-
Question: We are screening a panel of cancer cell lines and see variable intrinsic sensitivity to this compound. What molecular markers might predict sensitivity or resistance?
Answer:
Intrinsic sensitivity to this compound is often associated with the genetic background of the cancer cells, particularly their reliance on the PAM pathway for survival and proliferation.[4][5]
-
Predictors of Sensitivity:
-
Dysregulated PAM Pathway: Cell lines with known activating mutations in PIK3CA or loss-of-function mutations in PTEN are often more dependent on PAM signaling and thus more sensitive to this compound.[4][5]
-
High Baseline PAM Pathway Activity: Even without known mutations, cells exhibiting high baseline levels of phosphorylated Akt and S6 may be more sensitive.
-
-
Potential Markers of Intrinsic Resistance:
-
Co-occurring Mutations: The presence of activating mutations in other major cancer driver genes, such as KRAS or EGFR, might confer intrinsic resistance by providing alternative survival signals.[6][7] A phase I clinical trial of this compound suggested that the presence of confounding markers such as KRAS, EGFR, and AKT2 alterations was associated with a shorter progression-free survival.[6]
-
Low PAM Pathway Dependence: Cancer cells that are primarily driven by other signaling pathways (e.g., Wnt/β-catenin, Hippo) may show little response to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, ATP-competitive dual inhibitor of p70 S6 kinase (p70S6K) and Akt (specifically Akt1 and Akt3).[8][9][10] By targeting these two key nodes in the PI3K/Akt/mTOR (PAM) signaling pathway, this compound can potently inhibit cell growth, proliferation, and survival in cancer cells with a dysregulated PAM pathway.[4][8][11] A key feature of this compound is its ability to simultaneously block Akt, which can overcome the compensatory feedback loop that often leads to Akt activation when only mTORC1/p70S6K is inhibited.[4][10][11]
Q2: What is the rationale for dually targeting p70S6K and Akt?
Inhibition of mTORC1 (which is upstream of p70S6K) by drugs like rapamycin analogs can lead to a negative feedback loop that results in the activation of Akt, a pro-survival kinase. This feedback activation can limit the therapeutic efficacy of mTORC1 inhibitors.[4][11] this compound was designed to overcome this by simultaneously inhibiting both p70S6K and Akt, thus providing a more complete shutdown of the PAM pathway and preventing this escape mechanism.[4][10]
Q3: In which cancer types has this compound shown preclinical activity?
This compound has demonstrated preclinical anti-tumor activity in various cancer models, particularly those with dysregulated PAM pathway signaling.[4] This includes:
-
Breast Cancer: It has shown efficacy in triple-negative breast cancer (TNBC) and HER2-expressing breast cancer cell lines, including those resistant to trastuzumab.[4][5]
-
Glioblastoma: this compound can cross the blood-brain barrier and has shown to reduce tumor burden and prolong survival in orthotopic glioblastoma models.[4][11]
-
Gastric Cancer: this compound has shown potent anti-proliferative activity in gastric cancer cell lines, especially those with PIK3CA mutations.[10]
Q4: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been characterized in various assays.
| Target/Process | IC50 Value | Cell/System |
| p70S6K | 1 nM | In vitro kinase assay |
| Akt1 | 1 nM | In vitro kinase assay |
| Akt3 | 1 nM | In vitro kinase assay |
| pGSK3β (indirect) | 17 nM | In vitro assay |
| pS6 (indirect) | 15 nM | In vivo assay |
| Cell Proliferation | 0.3 - 1.1 µM | In 6 out of 9 breast cancer cell lines |
| Cell Proliferation | 0.02 - 8.5 µM | In a broader panel of breast tumor cell lines |
(Data sourced from[4][8][9][11])
Experimental Protocols
Protocol 1: Western Blot Analysis to Detect Bypass Pathway Activation
This protocol describes how to assess the activation of the MAPK/ERK pathway as a potential bypass mechanism in this compound-resistant cells.
-
Cell Culture and Treatment:
-
Culture both this compound-sensitive (parental) and this compound-resistant cells in appropriate media.
-
Treat cells with this compound at a concentration that effectively inhibits p-S6 in the sensitive line for 24 hours. Include a vehicle-treated control (e.g., DMSO) for both cell lines.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Compare the ratio of phosphorylated to total protein for each target between sensitive and resistant cells, with and without this compound treatment. A significant increase in the p-ERK/total ERK ratio in resistant cells, especially upon this compound treatment, would suggest activation of the MAPK/ERK bypass pathway.
-
Protocol 2: Cell Proliferation Assay to Evaluate this compound Sensitivity
This protocol details how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours, or a duration appropriate for the cell line's doubling time.
-
-
Viability Assessment (using WST-8/CCK-8):
-
Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: this compound dually inhibits p70S6K and Akt in the PAM pathway.
Caption: Workflow for investigating acquired resistance to this compound.
References
- 1. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor drug resistance in lung cancer | LGC Standards [lgcstandards.com]
- 4. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with M2698, a potent dual inhibitor of p70S6K and Akt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3).[1][2][3] By targeting both of these key components of the PI3K/Akt/mTOR (PAM) signaling pathway, this compound is designed to inhibit tumor growth and overcome the compensatory feedback loop that can lead to Akt activation when only mTORC1 is inhibited.[1][4]
Q2: What are the typical in vitro IC50 values for this compound?
This compound is highly potent, with an IC50 of 1 nM for p70S6K, Akt1, and Akt3.[1][2] It also indirectly inhibits the phosphorylation of downstream substrates, with an IC50 of 17 nM for pGSK3β and 11-15 nM for pS6.[1][2][3]
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?
Yes, this compound is orally bioavailable and has been shown to cross the blood-brain barrier in animal models.[1][4] Studies in rats and mice demonstrated that brain tumor exposure to this compound was four times higher than in non-diseased brain tissue.[1]
Troubleshooting Guide
Unexpected Cellular Responses
Issue 1: I'm observing an increase in Akt phosphorylation at Ser473 after this compound treatment, which is counterintuitive for an Akt inhibitor.
-
Possible Cause: This is an expected consequence of the feedback loop within the PI3K/Akt/mTOR pathway. Inhibition of p70S6K can lead to a compensatory activation of Akt through the mTORC2 complex, resulting in phosphorylation at the Ser473 site.[1][2]
-
Troubleshooting Steps:
-
Assess Downstream Akt Activity: Do not rely solely on pAkt (Ser473) levels as a measure of Akt activity. Concurrently, perform western blots for downstream targets of Akt, such as pPRAS40 and pGSK3β. This compound should still suppress the phosphorylation of these substrates, indicating a net inhibition of the pathway despite the increase in pAkt (Ser473).[1]
-
Dose and Time-Course Analysis: Perform a dose-response and time-course experiment to fully characterize the dynamics of the feedback loop and subsequent inhibition.
-
Pathway Analysis: Consider a broader analysis of the PAM pathway, including upstream components like PI3K and mTORC1, to get a complete picture of the signaling cascade.
-
Issue 2: My cell line is showing unexpected resistance to this compound despite having a dysregulated PAM pathway.
-
Possible Cause: Resistance to this compound can be multifactorial.
-
Confounding Genetic Alterations: The presence of mutations in other signaling pathways, such as KRAS or EGFR, may confer resistance.[5][6]
-
Cell Line Specific Differences: The genetic background of the cell line, including the status of PTEN, PIK3CA, and other relevant genes, can significantly influence sensitivity.[4]
-
Off-Target Effects: Although relatively selective, this compound can inhibit other kinases at higher concentrations, potentially activating alternative survival pathways.[1]
-
-
Troubleshooting Steps:
-
Molecular Characterization: If not already done, perform a thorough molecular characterization of your cell line to identify any potential resistance markers.
-
Combination Therapy: Consider combining this compound with other targeted agents. For example, in clinical trials, this compound has shown enhanced antitumor activity when combined with trastuzumab or tamoxifen in breast cancer models.[5][7]
-
Alternative Cell Lines: Test this compound in a panel of cell lines with different genetic backgrounds to identify those with the highest sensitivity.
-
Inconsistent In Vivo Results
Issue 3: I am observing high variability in tumor growth inhibition in my animal model.
-
Possible Cause:
-
Pharmacokinetic Variability: Differences in drug metabolism and clearance between individual animals can lead to variable tumor exposure.
-
Tumor Heterogeneity: The inherent heterogeneity of xenograft tumors can result in varied responses to treatment.
-
Dosing and Formulation: Improper formulation or administration of this compound can affect its bioavailability.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If feasible, perform PK/PD studies to correlate drug concentration in plasma and tumor tissue with target engagement (e.g., inhibition of pS6).[1]
-
Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical significance.
-
Optimize Dosing Regimen: Based on PK/PD data, you may need to adjust the dose or frequency of administration to maintain adequate target inhibition. This compound has been shown to have dose-dependent anti-tumor activity.[1][4]
-
Data and Protocols
Key Experimental Data
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (p70S6K) | 1 nM | In vitro kinase assay | [1][2] |
| IC50 (Akt1) | 1 nM | In vitro kinase assay | [1][2] |
| IC50 (Akt3) | 1 nM | In vitro kinase assay | [1][2] |
| IC50 (pGSK3β) | 17 nM | MDA-MB-468 cells | [1] |
| IC50 (pS6) | 11-15 nM | MDA-MB-468 cells | [1][2] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | MDA-MB-468, MDA-MB-453, JIMT-1 xenografts | [1][4] |
| Blood-Brain Barrier | Crosses BBB; 4-fold higher concentration in brain tumors | Rats and Mice | [1] |
Experimental Protocols
Cell-Based Potency Assay (Western Blot)
-
Cell Culture: Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 24, or 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against total and phosphorylated p70S6K, Akt, S6, and GSK3β overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M2698 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M2698 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition | Inadequate Dosing or Bioavailability: this compound may not be reaching the tumor at a sufficient concentration to inhibit its targets effectively. | - Verify the formulation and administration route. This compound is orally bioavailable.[1][2] - Confirm dose calculations and consider a dose-escalation study. Efficacious doses in mouse xenograft models ranged from 10 to 30 mg/kg daily.[1][2] - Assess pharmacokinetics in your model to ensure adequate plasma and tumor exposure. |
| Compensatory Signaling: Activation of alternative survival pathways in the tumor cells. | - Although this compound is a dual inhibitor of p70S6K and Akt designed to overcome the Akt feedback loop, other pathways like the MAPK pathway (pERK) might be activated as a resistance mechanism.[3] - Consider combination therapy. For instance, combination with trastuzumab has shown synergistic effects in some HER2+ gastric cancer models by inhibiting both PI3K and MAPK pathways.[3] | |
| Tumor Model Insensitivity: The selected tumor model may not be driven by the PI3K/Akt/mTOR (PAM) pathway. | - Confirm that your chosen cell line or patient-derived xenograft (PDX) model has a dysregulated PAM pathway (e.g., PIK3CA or PTEN mutations).[1][2] - this compound has shown efficacy in models with such alterations.[1][2] However, not all tumors with PAM pathway mutations are sensitive, suggesting other factors may be involved.[4] | |
| Toxicity or Adverse Events in Animal Models | Off-Target Effects or High Dosing: While generally well-tolerated in preclinical studies, high doses may lead to adverse effects.[5] | - Reduce the dose or consider intermittent dosing schedules. - Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, or gastrointestinal issues.[6][7] |
| Variability in Experimental Results | Inconsistent Drug Formulation or Administration: Improper preparation or delivery of this compound can lead to variable exposure. | - Ensure a consistent and validated formulation protocol. A common vehicle is 0.5% HPMC-0.25% Tween20 in a citrate buffer.[2] - Standardize the oral gavage technique to minimize variability in administration. |
| Biological Variability in Animal Models: Differences in tumor take rate, growth, and response to treatment are inherent in in vivo studies. | - Use a sufficient number of animals per group to achieve statistical power. - Randomize animals into treatment groups to minimize bias. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally active, ATP-competitive dual inhibitor of p70S6K and Akt (specifically Akt1 and Akt3).[8][9] By targeting both p70S6K and Akt, this compound aims to provide potent inhibition of the PI3K/Akt/mTOR (PAM) pathway while simultaneously blocking the compensatory feedback loop that can lead to Akt activation when only mTORC1 is inhibited.[1][2]
2. What are the recommended in vivo dosages for this compound?
In preclinical mouse xenograft models of breast and gastric cancer, this compound has been shown to be effective at daily oral doses of 10, 20, and 30 mg/kg.[1][4] The highest dose of 30 mg/kg resulted in tumor regression in a triple-negative breast cancer model.[1][2]
3. How can I confirm that this compound is hitting its target in my in vivo model?
Pharmacodynamic (PD) studies can be performed to assess target engagement. A key biomarker for this compound activity is the inhibition of phosphorylation of the p70S6K substrate, S6 ribosomal protein (pS6).[1][2] A dose-dependent inhibition of pS6 has been observed in tumors from treated animals.[1]
4. Can this compound be used for brain tumor models?
Yes, this compound is capable of crossing the blood-brain barrier.[1][10] In preclinical studies, it has been shown to reduce brain tumor burden and prolong survival in an orthotopic glioblastoma model.[1][10]
5. In which cancer types has this compound shown preclinical in vivo efficacy?
This compound has demonstrated dose-dependent tumor growth inhibition in mouse xenograft models of:
-
Gastric cancer (HGC-27)[4]
6. What is the IC50 of this compound?
The in vitro IC50 values for this compound are approximately 1 nM for p70S6K, Akt1, and Akt3.[1][8][9] It also indirectly inhibits pGSK3β and pS6 with IC50 values of 17 nM and 15 nM, respectively.[8][9]
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) |
| p70S6K | 1[1][8][9] |
| Akt1 | 1[1][8][9] |
| Akt3 | 1[1][8][9] |
| pGSK3β (indirect) | 17[8][9] |
| pS6 (indirect) | 15[8][9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Outcome |
| Triple-Negative Breast Cancer | MDA-MB-468 | 10, 20, 30 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition; regression at 30 mg/kg.[1][2] |
| HER2+ Breast Cancer | MDA-MB-453 | 10, 20 mg/kg/day, p.o. | Significant tumor growth inhibition.[1][2] |
| HER2+ Breast Cancer | JIMT-1 | 10, 20 mg/kg/day, p.o. | Significant tumor growth inhibition.[1][2] |
| Glioblastoma | U251 (orthotopic) | Not specified | Reduced brain tumor burden and prolonged survival.[1][10] |
| Gastric Cancer | HGC-27 | 10, 20, 30 mg/kg/day for 14 days | Significant tumor growth inhibition (80.2-98.6%).[4] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., MDA-MB-468, MDA-MB-453, JIMT-1) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., a mixture of media and Matrigel).
-
Implant cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.[2]
-
-
This compound Formulation and Administration:
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor and plasma samples at various time points after the final dose.
-
Analyze tumor lysates by Western blot for levels of pS6 and other relevant biomarkers to confirm target engagement.[2]
-
Visualizations
Caption: this compound dual-inhibits Akt and p70S6K in the PAM pathway.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698 Technical Support Center: Navigating Compensation Loops in Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M2698, a potent dual inhibitor of p70S6K and Akt. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, detailed experimental protocols, and key data on the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive dual inhibitor of p70S6K and Akt (specifically Akt1 and Akt3).[1][2][3][4] By targeting these two key nodes in the PI3K/Akt/mTOR (PAM) signaling pathway, this compound effectively blocks downstream signaling required for tumor cell growth and survival.[3][4]
Q2: What is the significance of the "compensation loop" in the context of this compound?
A2: Inhibition of the mTOR pathway, particularly with rapalogs, can trigger a compensatory feedback loop that leads to the activation of Akt.[3][4] This reactivation of a pro-survival pathway can limit the therapeutic efficacy of mTOR inhibitors. This compound's dual-inhibitor nature is designed to overcome this by simultaneously blocking p70S6K and the reactivated Akt, thus providing a more complete shutdown of the PAM pathway.[3][4]
Q3: My cells show initial sensitivity to this compound, but then seem to recover. What could be the cause?
A3: While this compound is designed to overcome the primary Akt-mediated compensation loop, cancer cells can develop resistance through various mechanisms. These may include the activation of parallel signaling pathways, such as the MAPK/ERK pathway, or the acquisition of new mutations in the PAM pathway. It is advisable to analyze key nodes of alternative survival pathways to investigate potential resistance mechanisms.
Q4: I am not observing the expected level of pS6 inhibition in my Western blot. What are the possible reasons?
A4: There could be several reasons for this observation:
-
Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. IC50 values can vary between cell lines.
-
Incorrect Timing: The kinetics of pS6 inhibition can vary. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Technical Issues with Western Blotting: Phosphorylated proteins can be labile. Ensure that your lysis buffer contains fresh phosphatase inhibitors and that samples are kept cold throughout the preparation process. Also, confirm the specificity and optimal dilution of your primary antibody for phosphorylated S6.
-
High Pathway Activation: In some cell lines with highly active upstream signaling, a higher concentration of this compound may be required to achieve significant pS6 inhibition.
Q5: Can this compound be used in combination with other therapies?
A5: Preclinical and clinical studies have explored the combination of this compound with other targeted therapies. For example, in a Phase I clinical trial (NCT01971515), this compound was administered as a monotherapy and in combination with trastuzumab or tamoxifen in patients with advanced cancers.[5][6][7] The combination with trastuzumab or tamoxifen demonstrated antitumor activity in patients with advanced breast cancer resistant to multiple standard therapies.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell proliferation assay results. | Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions. Avoid using the outer wells of the plate to minimize edge effects. |
| No tumor growth in xenograft model. | Poor cell viability, insufficient cell number, or inappropriate mouse strain. | Use cells in their logarithmic growth phase for implantation. Ensure a sufficient number of viable cells are injected. Use immunodeficient mice (e.g., NSG mice) to prevent rejection of human tumor cells.[8] |
| High background in Western blot for phosphorylated proteins. | Non-specific antibody binding or inappropriate blocking agent. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can be detected by the antibody.[9] Optimize the primary and secondary antibody concentrations. Ensure adequate washing steps. |
| Unexpected toxicity in animal studies. | Off-target effects or inappropriate dosing. | Refer to preclinical toxicology studies for recommended dose ranges. Monitor animal health closely and adjust the dose if necessary. The recommended Phase 2 dose for this compound monotherapy in the NCT01971515 trial was 240 mg once daily.[5][6][7] |
Quantitative Data
In Vitro Efficacy of this compound
| Target | IC50 (nM) | Assay Type |
| p70S6K | 1 | Biochemical |
| Akt1 | 1 | Biochemical |
| Akt3 | 1 | Biochemical |
| pGSK3β (indirect) | 17 | Cell-based |
| pS6 (indirect) | 15 | Cell-based |
Data compiled from multiple sources.[1][2][4][10][11][12]
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Treatment | Outcome |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10, 20, 30 mg/kg/day | Dose-dependent tumor growth inhibition; regression at 30 mg/kg.[10] |
| MDA-MB-453 | HER2-Expressing Breast Cancer | 10, 20 mg/kg/day | Significant tumor growth inhibition.[10] |
| JIMT-1 | HER2+ Breast Cancer | 10, 20 mg/kg/day | Significant tumor growth inhibition.[10] |
| U251 | Glioblastoma | Not specified | Reduced brain tumor burden and prolonged survival.[10][12] |
This compound Phase I Clinical Trial (NCT01971515) Results
| Treatment Arm | Patient Population | Key Findings |
| Monotherapy | Advanced solid tumors | Recommended Phase 2 dose: 240 mg QD. 27.4% of patients had stable disease at 12 weeks. Median PFS in patients with PAM pathway alterations was 2.8 months.[5][6][7] |
| Combination with Trastuzumab | Advanced solid tumors | Recommended Phase 2 dose: 160 mg QD. |
| Combination with Tamoxifen | Advanced solid tumors | Recommended Phase 2 dose: 160 mg QD / 240 mg intermittent. |
| Combination Arms | Advanced breast cancer | Demonstrated antitumor activity in heavily pretreated patients. One patient on this compound + trastuzumab had a partial response with a PFS of 31 months.[5][6] |
This was a Phase I dose-escalation and expansion study.[5][6]
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[7][9][13][14]
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Keep samples on ice at all times to prevent dephosphorylation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt Ser473, anti-phospho-p70S6K Thr389, anti-phospho-S6 Ser235/236) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
WST-8 Cell Proliferation Assay
This protocol is based on standard methodologies for WST-8 assays.[5][15][16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the drug concentration.
-
Mouse Xenograft Model
This protocol outlines a general procedure for establishing and evaluating tumor growth in a xenograft model.[8][11][19][20]
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of this compound.
Caption: The Akt compensatory feedback loop and how this compound overcomes it.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. 101.200.202.226 [101.200.202.226]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. dojindo.com [dojindo.com]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M2698 vs. First-Generation PAM Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation PAM pathway inhibitor, M2698, against first-generation PAM inhibitors, primarily focusing on the class of rapalogs (e.g., rapamycin, everolimus, and temsirolimus). The comparison is supported by experimental data on their efficacy, mechanism of action, and selectivity. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and critical evaluation.
Executive Summary
The PI3K/Akt/mTOR (PAM) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers. While first-generation PAM inhibitors, such as rapamycin and its analogs (rapalogs), have shown clinical utility, their efficacy can be limited by a compensatory feedback loop that leads to the activation of Akt. This compound is a potent, orally bioavailable, dual inhibitor of p70S6K and Akt, designed to overcome this key resistance mechanism. Experimental data suggests that this compound exhibits superior potency in inhibiting the PAM pathway by simultaneously targeting downstream signaling and blocking the Akt feedback loop, a significant advantage over first-generation inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
First-generation PAM inhibitors, like rapamycin, are allosteric inhibitors of mTOR Complex 1 (mTORC1). This inhibition effectively blocks the phosphorylation of downstream effectors like p70S6K, leading to reduced cell proliferation. However, this action also disrupts a negative feedback loop, resulting in the compensatory activation of Akt, which can promote cell survival and diminish the overall anti-tumor effect.[1]
This compound, in contrast, is an ATP-competitive dual inhibitor of p70S6K and Akt1/3.[2][3] This dual-targeting mechanism provides a more comprehensive blockade of the PAM pathway. By directly inhibiting both p70S6K and the reactivated Akt, this compound is designed to prevent the feedback loop that limits the efficacy of first-generation inhibitors.[1]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and first-generation PAM inhibitors. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | p70S6K | 1[2][3] |
| Akt1 | 1[2][3] | |
| Akt3 | 1[2][3] | |
| Rapamycin | mTOR | ~0.1 |
| Temsirolimus | mTOR | 1.6 (SKBr3), 4.3 (BT474)[4] |
| Everolimus | mTOR (FKBP12) | 1.6-2.4 |
Table 2: In Vitro Cell Proliferation Inhibition (IC50)
| Inhibitor | Cell Line | IC50 |
| This compound | MDA-MB-468 (Breast) | 0.3 µM[2] |
| MDA-MB-453 (Breast) | 0.4 µM[2] | |
| JIMT-1 (Breast) | 1.1 µM[2] | |
| Rapamycin | MCF7 (Breast) | 20 nM |
| MDA-MB-231 (Breast) | 10 µM | |
| Temsirolimus | SKBr3 (Breast) | 1.6 nM[4] |
| BT474 (Breast) | 4.3 nM[4] | |
| Everolimus | BT474 (Breast) | 71 nM |
| Primary Breast Cancer Cells | 156 nM |
Table 3: Kinase Selectivity Profile of this compound
This compound was tested against a panel of 264 kinases and demonstrated a high degree of selectivity. Only six kinases (MSK1, MSK2, PKG1a, PKG1b, PKA, and PrKX) were inhibited with an IC50 value within a 10-fold range of the IC50 for p70S6K.[2] First-generation PAM inhibitors are highly selective for mTORC1.
In Vivo Efficacy
This compound has demonstrated dose-dependent tumor growth inhibition in various mouse xenograft models. In a triple-negative breast cancer model (MDA-MB-468), daily oral administration of this compound at 30 mg/kg resulted in tumor regression.[1] It also showed significant anti-tumor activity in trastuzumab-resistant, Her2+ breast cancer xenograft models (MDA-MB-453 and JIMT-1).[1] Furthermore, this compound effectively crossed the blood-brain barrier and reduced tumor burden while prolonging survival in an orthotopic U251 glioblastoma model.[1]
First-generation PAM inhibitors have also shown in vivo efficacy in various xenograft models. For instance, temsirolimus has demonstrated cytostatic activity in several xenograft models.[5] Everolimus has been shown to inhibit tumor growth in hepatocellular carcinoma xenografts. While direct head-to-head in vivo comparative studies are limited in the public domain, the ability of this compound to induce tumor regression in models where feedback activation of Akt is a known resistance mechanism suggests a potential advantage.
Experimental Protocols
In Vitro Kinase Assay
Methodology:
-
Reagent Preparation: Recombinant p70S6K or Akt kinase, a suitable substrate (e.g., a specific peptide), ATP, and serial dilutions of the test inhibitor (this compound or first-generation PAM inhibitor) are prepared in a kinase reaction buffer.
-
Reaction Initiation: The kinase, substrate, and inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Signal Detection: A detection reagent, such as ADP-Glo™, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (SRB or MTT Assay)
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Cell Viability Measurement:
-
For SRB assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB). The bound dye is then solubilized.
-
For MTT assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution.
-
-
Data Acquisition: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Phosphorylated Proteins
Methodology:
-
Cell Lysis: Cancer cells are treated with the inhibitors for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-S6) and total protein levels as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Studies
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test inhibitor (e.g., this compound orally), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated, and statistical analysis is performed. For survival studies, mice are monitored until a defined endpoint.
Conclusion
This compound represents a significant advancement over first-generation PAM inhibitors due to its dual-targeting mechanism of action. By inhibiting both p70S6K and the compensatory feedback activation of Akt, this compound offers a more complete and durable blockade of the PAM pathway. The preclinical data strongly suggests that this novel approach translates to enhanced anti-tumor efficacy, particularly in cancers where PAM pathway dysregulation is a key driver of tumorigenesis and resistance to other therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Temsirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of M2698, a dual inhibitor of p70S6K and Akt, with a focus on its evaluation in patient-derived xenograft (PDX) models. We will delve into its mechanism of action, present available preclinical data, and compare its performance with other agents targeting the PI3K/Akt/mTOR (PAM) pathway.
Introduction to this compound and the PAM Pathway
This compound is a potent, orally bioavailable small molecule that selectively inhibits both p70S6K and Akt (Akt1 and Akt3), key kinases in the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2] Dysregulation of the PAM pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound's dual-inhibitor nature is designed to overcome the compensatory feedback loops that can limit the efficacy of other PAM pathway inhibitors.[1] Specifically, inhibition of mTORC1 by rapalogs can lead to a feedback activation of Akt; by simultaneously targeting Akt, this compound aims to provide a more complete and sustained pathway inhibition.[1]
This compound Signaling Pathway
The PI3K/Akt/mTOR (PAM) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound intervenes at two key nodes: Akt and p70S6K.
Preclinical Validation in Xenograft Models
While extensive data from patient-derived xenograft (PDX) models remains limited in publicly available literature, preclinical studies using cell line-derived xenografts (CDX) and patient-derived glioma stem cell (GSC) models have demonstrated the anti-tumor efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Studies
This compound has shown significant dose-dependent tumor growth inhibition in various CDX models.
| Tumor Type | Cell Line | Key Genetic Alterations | Dosing Regimen | Outcome | Citation |
| Triple-Negative Breast Cancer | MDA-MB-468 | PTEN loss | 10, 20, 30 mg/kg/day, oral | Tumor stasis and regression at higher doses.[1][3] | [1][3] |
| HER2+ Breast Cancer | MDA-MB-453 | PIK3CA mutation | 10, 20 mg/kg/day, oral | Significant tumor growth inhibition.[1] | [1] |
| HER2+ Breast Cancer | JIMT-1 | PIK3CA mutation | 10, 20 mg/kg/day, oral | Significant tumor growth inhibition.[1] | [1] |
| Glioblastoma | U251 | PTEN mutation | 25 mg/kg/day, oral | Reduced tumor burden and prolonged survival.[1] | [1] |
Patient-Derived Glioma Stem Cell (GSC) Xenograft Studies
An in vivo study using orthotopic xenografts from patient-derived glioma stem cells provided evidence of this compound's activity in a more clinically relevant model.
| GSC Line | In Vitro Sensitivity | Dosing Regimen | Median Survival (vs. Control) | Tumor Volume Reduction (vs. Control) | Citation |
| GSC231 | Sensitive (IC50 ≤ 1µM) | 20 mg/kg/day | 62 days vs. 47 days (p=0.0288) | Significant reduction at 7.5 and 10 weeks. | [4] |
| GSC272 | Resistant (IC50 > 1µM) | 20 mg/kg/day | 76 days vs. 72 days (p=0.0022) | Minimal survival improvement. | [4] |
Comparison with Other PAM Pathway Inhibitors
The dual inhibition of Akt and p70S6K by this compound is designed to be more effective than targeting a single kinase in the pathway by cutting off the feedback activation of Akt that can occur with mTORC1 inhibition.[1]
A study on glioblastoma PDX models showed that the mTORC1 inhibitor everolimus had limited efficacy.[5] While not a direct comparison, this highlights the potential for this compound's dual-targeting approach to be more effective in tumors reliant on the PAM pathway.
Experimental Protocols
Detailed experimental protocols for this compound in PDX models are not publicly available. However, based on established methodologies for PDX studies, a typical workflow would be as follows:
Establishment of Patient-Derived Xenografts
In Vivo Efficacy Studies in PDX Models
-
Model Selection : PDX models with known PAM pathway alterations (e.g., PIK3CA mutations, PTEN loss) would be selected.
-
Animal Cohorts : Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Dosing : this compound is administered orally at various doses (e.g., 10, 20, 30 mg/kg/day) based on preliminary toxicology and pharmacokinetic studies. The vehicle is administered to the control group.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers. For orthotopic models, imaging techniques like MRI or bioluminescence are used.
-
Endpoint Analysis : Study endpoints may include tumor growth inhibition, tumor regression, and overall survival. At the end of the study, tumors are often harvested for pharmacodynamic analysis (e.g., Western blotting for p-S6, p-Akt).
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical models, including cell line-derived xenografts and patient-derived glioma stem cell models. Its dual inhibitory action on p70S6K and Akt provides a strong rationale for its potential to overcome resistance mechanisms that plague other PAM pathway inhibitors. However, a comprehensive validation in a broad range of solid tumor patient-derived xenograft models is not yet publicly documented. Further studies are required to fully elucidate its efficacy in these more clinically relevant models and to establish its comparative effectiveness against other targeted agents in a head-to-head setting. The availability of such data will be critical for guiding the future clinical development of this compound.
References
- 1. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
M2698: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of M2698, a potent dual inhibitor of p70S6K and Akt, with other kinases. The information is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a transparent overview of its off-target effects. The data presented is based on preclinical findings and is crucial for understanding the compound's specificity and potential therapeutic applications.
Overview of this compound
This compound, also known as MSC2363318A, is an orally bioavailable, ATP-competitive inhibitor that targets key components of the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[3][4] this compound was developed to dually inhibit p70S6K and Akt1/3, which not only blocks a critical downstream effector of the PAM pathway but also circumvents the compensatory feedback activation of Akt often seen with mTORC1 inhibitors.[1]
Kinase Selectivity Profile
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The cross-reactivity of this compound was evaluated against a broad panel of kinases to determine its selectivity.
Quantitative Analysis of Kinase Inhibition
In a comprehensive screen against 264 human kinases, this compound demonstrated a high degree of selectivity for its primary targets.[1][3] The half-maximal inhibitory concentration (IC50) values were determined for the most potently inhibited kinases. The data reveals that this compound is a highly potent inhibitor of p70S6K, Akt1, and Akt3, with an IC50 of 1 nM for each.[2][3][4][5] A limited number of other kinases were inhibited with IC50 values within a 10-fold range of the primary targets.[1][3][4]
| Target Kinase | IC50 (nM) | Fold-selectivity vs. p70S6K |
| p70S6K | 1 | 1 |
| Akt1 | 1 | 1 |
| Akt3 | 1 | 1 |
| MSK1 | <10 | <10 |
| MSK2 | <10 | <10 |
| PKG1a | <10 | <10 |
| PKG1b | <10 | <10 |
| PKA | <10 | <10 |
| PrKX | <10 | <10 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data compiled from studies where this compound was screened against 264 kinases.[1][3][4] The six off-target kinases with an IC50 within 10-fold of p70S6K are listed.
Signaling Pathway Context
This compound is designed to inhibit the PI3K/Akt/mTOR (PAM) pathway, which is a central regulator of cell growth, proliferation, and survival. The dual inhibition of p70S6K and Akt by this compound is intended to provide a more complete blockade of this pathway compared to agents that target a single component.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Experimental Protocols
The kinase selectivity data presented in this guide was primarily generated using a radiometric protein kinase assay.
Radiometric Protein Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of kinases.
Methodology:
-
This compound was tested against a panel of 264 human kinases at a concentration of 1 µM to determine the percentage of remaining kinase activity compared to a DMSO control.[1][3]
-
The assay directly measures the catalytic incorporation of radiolabeled phosphate (from [γ-33P]ATP) onto a kinase-specific substrate.[1]
-
For the 17 most sensitive kinases identified in the initial screen, a dose-response curve was generated to determine the precise IC50 value.[1][3]
-
The assays were performed according to the guidelines provided by Merck Millipore.[1][3]
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
This compound is a potent and highly selective dual inhibitor of p70S6K and Akt1/3.[1][3][6] While it exhibits inhibitory activity against a small number of other kinases, this off-target activity occurs at concentrations that are significantly higher than those required for the inhibition of its primary targets. The focused activity of this compound within the PAM pathway, combined with its ability to overcome feedback loops, makes it a valuable tool for cancer research and a promising candidate for further clinical investigation in cancers with PAM pathway dysregulation.[1][4]
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
M2698 vs. Dual PI3K/mTOR Inhibitors: A Comparative Guide for Researchers
In the landscape of oncology drug development, the PI3K/Akt/mTOR signaling pathway remains a critical target due to its frequent dysregulation in a multitude of cancers.[1][2][3][4][5] This guide provides a detailed comparison of M2698, a novel p70S6K/Akt dual inhibitor, with prominent dual PI3K/mTOR inhibitors, offering researchers and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound represents a targeted approach, focusing on downstream components of the PI3K/Akt/mTOR pathway. It is an orally active, ATP-competitive inhibitor of both p70S6K and Akt (specifically Akt1 and Akt3).[6][7][8][9][10] By dually targeting these kinases, this compound aims to block the primary signaling output of the pathway leading to cell growth and survival, while simultaneously preventing the compensatory feedback activation of Akt that can occur with mTORC1-specific inhibitors.[7][9]
Conversely, dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235), Gedatolisib (PF-05212384), and Voxtalisib (XL765), employ a broader inhibition strategy. These molecules are designed to bind to the ATP-binding sites of both PI3K and mTOR kinases, thereby inhibiting the pathway at its key upstream and downstream nodes.[11][12][13] This comprehensive blockade is intended to prevent signaling flux through the pathway and circumvent resistance mechanisms.[12][13]
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and selected dual PI3K/mTOR inhibitors.
In Vitro Kinase and Cellular Potency
| Inhibitor | Target(s) | IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line(s) |
| This compound | p70S6K, Akt1, Akt3 | 1 | 20 - 8500 | Breast Cancer Cell Lines |
| Dactolisib (BEZ235) | p110α/γ/δ/β, mTOR | 4, 5, 7, 75, 6 | 10 - 12 | PC3M, U87MG |
| Gedatolisib (PF-05212384) | Pan-PI3K, mTOR | Not specified | Potent anti-proliferative activity | Gynecological Cancer Cell Lines |
| Voxtalisib (XL765) | p110α/β/γ/δ, mTOR | 39, 113, 9, 43, 157 | Dose-dependent decrease in viability | Pancreatic Ductal Adenocarcinoma Cell Lines |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.[6][8][14][15][16][17]
In Vivo Antitumor Activity
| Inhibitor | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) |
| This compound | 10-30 mg/kg/day, PO | MDA-MB-468 (Triple-Negative Breast Cancer) | Dose-dependent inhibition, with regression at 30 mg/kg |
| This compound | 10, 20, 30 mg/kg/day, PO | HGC-27 (Gastric Cancer) | 80.2-98.6% |
| Dactolisib (BEZ235) | 45 mg/kg, PO | Not specified | Tumor regression (69%) |
| Gedatolisib (PF-05212384) | Not specified | Triple-Negative & ER+ Breast Cancer | Failed to reduce DTC burden or prevent metastasis |
| Voxtalisib (XL765) | 30 mg/kg, PO (with chloroquine) | BxPC-3 (Pancreatic Cancer) | Significant inhibition |
Note: In vivo efficacy is highly model-dependent. PO: Per os (oral administration).[7][14][17][18][19]
Key Experimental Protocols
Reproducibility and accurate interpretation of experimental data are contingent on detailed methodologies. Below are representative protocols for key assays used in the characterization of these inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.[20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases.
Materials:
-
Purified recombinant kinases (e.g., p70S6K, Akt1, PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound, Dactolisib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without kinase (background).
-
Add the purified kinase enzyme and its specific substrate to the wells.
-
Incubate briefly at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection reagent and a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro Kinase Assay Workflow.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[21][22][23][24]
Objective: To determine the effect of the test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[25][26][27][28][29]
Objective: To assess the in vivo antitumor activity of the test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line or patient-derived tumor tissue
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Summary and Conclusion
This compound and dual PI3K/mTOR inhibitors represent two distinct strategies for targeting the PI3K/Akt/mTOR pathway. This compound offers a more focused approach by inhibiting the downstream effectors p70S6K and Akt, which may provide a more favorable therapeutic window by avoiding the broader effects of pan-PI3K inhibition. Dual PI3K/mTOR inhibitors, on the other hand, provide a comprehensive blockade of the pathway, which may be more effective in tumors with multiple alterations driving pathway activation.
The preclinical data presented in this guide highlight the potent antitumor activity of both classes of inhibitors. However, the choice of inhibitor for a particular application will depend on the specific genetic context of the cancer being studied and the desired therapeutic outcome. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and conducting their own comparative studies. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the relative merits of these two therapeutic approaches.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. e-century.us [e-century.us]
- 10. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor xenograft model [bio-protocol.org]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
M2698 and Chemotherapy: A Guide to Synergistic Potential
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance treatment efficacy and overcome resistance. M2698, a potent and selective dual inhibitor of p70S6K and AKT, has emerged as a promising agent in this context. This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination with other anti-cancer agents, supported by available preclinical data.
Mechanism of Action: Targeting a Key Survival Pathway
This compound is an orally active, ATP-competitive inhibitor of p70S6K and Akt (Akt1 and Akt3), with IC50 values of 1 nM for all three kinases.[1][2] It also indirectly inhibits pGSK3β and pS6.[1] By dual-targeting both p70S6K and Akt, this compound aims to block the PI3K/Akt/mTOR (PAM) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is dysregulated in a significant portion of human cancers.[3] A key advantage of this dual inhibition is its potential to overcome the compensatory feedback loop that can lead to Akt activation when only mTOR is targeted, a limitation observed with rapalogs.[3] this compound has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating central nervous system tumors.[2][3]
Preclinical Synergistic Effects: A Focus on Gastric Cancer
While extensive data on the synergistic effects of this compound with traditional chemotherapy is limited in publicly available literature, a preclinical study on DIACC3010 (formerly this compound) in gastric cancer models provides valuable insights into its combination potential. This study evaluated this compound as a monotherapy and in combination with the targeted therapy trastuzumab.
Data Presentation: this compound in Gastric Cancer Patient-Derived Xenograft (PDX) Models
The following table summarizes the tumor control rate of this compound as a monotherapy and in combination with trastuzumab in 27 patient-derived xenograft (PDX) models of gastric cancer.
| Treatment Group | Number of PDX Models | Tumor Control Rate (Tumor Stasis or Regression) |
| This compound Monotherapy | 27 | 11% (3/27) |
| Trastuzumab Monotherapy | 27 | 15% (4/27) |
| This compound + Trastuzumab | 27 | 22% (6/27) |
In HER2-negative PDX models, this compound monotherapy significantly inhibited tumor growth in 38% (8 out of 21) of the models.[4]
Experimental Protocols
In Vitro Cellular Proliferation Assay
-
Cell Lines: Ten human gastric cancer cell lines.
-
Treatment: Cells were treated with varying concentrations of this compound and trastuzumab.
-
Assay: Cellular proliferation was measured using a WST-8 assay.
-
Analysis: Combination effects were evaluated using Bliss independence scores and the highest single agent (HSA) model. A synergistic effect was observed in the HER2+ OE-19 cell line.[5]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Animal Model: BALB/c nu/nu mice.
-
Tumor Models: 27 patient-derived xenograft (PDX) models of gastric cancer.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Trastuzumab monotherapy
-
This compound and trastuzumab combination
-
-
Endpoint: Tumor growth inhibition was assessed to determine the tumor control rate (tumor stasis or regression).[4][5]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: this compound dually inhibits p70S6K and Akt in the PI3K/Akt/mTOR pathway.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for evaluating the synergistic effects of this compound in vivo.
Rationale for Combining this compound with Other Therapies
The activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to various cancer therapies, including chemotherapy and targeted agents.[6] By inhibiting this pathway, this compound has the potential to restore sensitivity to treatments to which cancer cells have become resistant.
Preclinical studies with other PI3K/Akt/mTOR inhibitors have shown synergistic effects when combined with cytotoxic drugs.[7] For instance, the addition of PI3K inhibitors has been shown to reverse resistance to agents like paclitaxel in preclinical models.[8] This provides a strong rationale for investigating this compound in combination with a broader range of chemotherapeutic agents in various cancer types.
Conclusion
This compound demonstrates significant anti-tumor activity as a monotherapy in preclinical models of gastric cancer.[4] The available data, although not with traditional chemotherapy, suggests that combining this compound with other anti-cancer agents like trastuzumab can lead to improved tumor control.[5] The dual inhibition of p70S6K and Akt by this compound provides a strong mechanistic basis for its potential to synergize with other therapies and overcome treatment resistance. Further preclinical studies are warranted to explore the synergistic effects of this compound with a wide array of chemotherapeutic agents to fully define its clinical potential in combination regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p70S6K/Akt dual inhibitor DIACC3010 is efficacious in preclinical models of gastric cancer alone and in combination with trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
M2698: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the p70S6K/Akt dual inhibitor, M2698, across various cancer cell lines. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound is an orally active, ATP-competitive inhibitor of p70S6K and Akt, key components of the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Its dual-inhibitor nature allows it to circumvent the compensatory feedback loop that often limits the efficacy of other PAM pathway inhibitors.[1][2] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[1][2][3]
Comparative Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines. While a comprehensive dataset for all 81 tested cell lines is not publicly available in tabular format, the following tables summarize the available quantitative data, primarily focusing on breast cancer models.
Biochemical and Cellular Potency of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition |
| p70S6K | 1 | Biochemical Assay |
| Akt1 | 1 | Biochemical Assay |
| Akt3 | 1 | Biochemical Assay |
| pGSK3β (indirect) | 17 | MDA-MB-468 cells |
| pS6 (indirect) | 15 | In vivo |
Table 1: Biochemical and cellular IC50 values of this compound against its primary targets and downstream effectors. Data sourced from[1][2][3][4][5].
Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| BT-474 | Luminal | 0.02 |
| T-47D | Luminal | 0.03 |
| ZR-75-1 | Luminal | 0.4 |
| MCF7 | Luminal | 0.8 |
| MDA-MB-468 | Triple-Negative | 0.3 |
| MDA-MB-453 | HER2-Expressing | 1.1 |
| JIMT-1 | HER2-Positive | 0.9 |
| HCC1419 | HER2 Amplification | 1.0 |
| SK-BR-3 | HER2-Positive | 8.5 |
Table 2: Proliferation inhibition (IC50) of this compound in a panel of breast cancer cell lines after 72 hours of treatment. Data from[1][5].
In addition to breast cancer, this compound has shown significant anti-tumor activity in a U251 glioblastoma xenograft model, where it reduced tumor burden and prolonged survival.[1][2] In a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-468 cells, this compound led to dose-dependent tumor growth inhibition, with the highest doses resulting in tumor regression.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway by targeting p70S6K and Akt.
References
- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for M2698
Essential guidelines for the safe handling and disposal of the dual p70S6K and Akt inhibitor, M2698, are critical for maintaining laboratory safety and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals, encompassing immediate safety protocols, logistical planning for disposal, and a representative experimental methodology.
This compound is a potent, orally active, ATP-competitive dual inhibitor of p70S6K and Akt (Akt1 and Akt3) with IC50 values of 1 nM for all three kinases.[1] Its ability to cross the blood-brain barrier makes it a valuable tool in cancer research, particularly for tumors with alterations in the PI3K/Akt/mTOR signaling pathway.[2] Given its potency, proper handling and disposal are paramount to prevent unintended environmental release and ensure personnel safety.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Parameter | Value | Source |
| IC50 (p70S6K) | 1 nM | [1] |
| IC50 (Akt1) | 1 nM | [1] |
| IC50 (Akt3) | 1 nM | [1] |
| Recommended Phase 2 Dose (Monotherapy) | 240 mg once daily | [3][4] |
| Recommended Phase 2 Dose (in combination with trastuzumab) | 160 mg once daily | [3][4] |
| Recommended Phase 2 Dose (in combination with tamoxifen) | 160 mg once daily / 240 mg intermittent regimen | [3][4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: A workflow for the proper segregation and disposal of this compound waste.
Essential Disposal Procedures
The proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility. All disposal procedures must comply with federal, state, and local regulations.
1. Unused or Expired this compound (Solid Powder):
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
If possible, keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the powder to a new, sealable, and properly labeled container indicating "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
This container should be segregated for collection by a licensed hazardous waste disposal service.
2. This compound in DMSO or Other Organic Solvents:
-
Do not pour this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable container labeled "Hazardous Organic Waste."
-
The label should clearly identify the contents, including "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Store the waste container in a well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
3. Contaminated Laboratory Supplies:
This category includes items that have come into direct contact with this compound, such as pipette tips, gloves, centrifuge tubes, and cell culture plates.
-
Sharps: All needles, scalpels, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Non-Sharps Solid Waste:
-
Collect all non-sharp, contaminated solid waste (e.g., gloves, pipette tips, paper towels, plasticware) in a designated, clearly labeled biohazardous waste bag or container.
-
This waste should be managed as solid chemical waste and collected by a licensed hazardous waste disposal service.
-
Do not mix with regular laboratory trash.
-
4. Spill Cleanup:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.
-
For a solid spill, carefully sweep or wipe up the material, avoiding dust generation.
-
For a liquid spill, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Place all cleanup materials into a sealed, labeled hazardous waste container for disposal by a licensed service.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a laboratory setting.
Objective: To determine the IC50 value of this compound for a specific protein kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
384-well microplate (black, flat-bottom)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. Then, further dilute these intermediate concentrations in the kinase assay buffer to achieve the final desired concentrations for the assay. Include a DMSO-only control (vehicle control).[5]
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each diluted this compound concentration and the vehicle control to the wells of the 384-well plate.[6]
-
Kinase Addition: Add the purified kinase solution to each well.[5]
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[5]
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and another to convert the generated ADP into a detectable signal (luminescence).[5]
-
Data Analysis:
-
Subtract the background signal (from wells with no kinase).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
PI3K/Akt/mTOR Signaling Pathway with this compound Inhibition
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by this compound.
Caption: this compound dually inhibits Akt and p70S6K in the PI3K/Akt/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling M2698
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of M2698, a p70S6K/AKT dual inhibitor. This document provides immediate and essential procedural information to ensure laboratory safety and operational integrity.
This compound, also known as MSC2363318A, is a potent, orally bioavailable dual inhibitor of p70S6K and AKT, utilized in cancer research. As with any investigational compound, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide synthesizes critical safety information, operational procedures, and disposal plans to support your research and development activities.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as a chemical-resistant apron and sleeves. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if handling larger quantities, generating dust, or working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Aerosol and Dust Formation: Avoid procedures that may generate dust or aerosols. If this is unavoidable, use appropriate respiratory protection and engineering controls.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves have been worn.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Spill Response and First Aid
Immediate and appropriate action in the event of a spill or exposure is critical.
Spill Cleanup
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully scoop the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for the disposal of this compound and any contaminated materials (e.g., gloves, absorbent pads, etc.).
-
Disposal Method: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
